Jak3tide
Description
Properties
Molecular Formula |
C82H129N19O27 |
|---|---|
Molecular Weight |
1813.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 |
InChI Key |
YCCZUAPZOIRGGY-JSADHPBBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Jak3tide: A Peptide Substrate for JAK3 Kinase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Jak3tide, a synthetic peptide substrate specifically designed for the study of Janus Kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase crucial for cytokine signaling in hematopoietic cells, making it a significant target in immunology, oncology, and the development of therapeutics for autoimmune diseases. The this compound peptide serves as an essential tool for in vitro kinase assays, enabling accurate measurement of JAK3 enzymatic activity, inhibitor screening, and kinetic studies.
This compound Peptide Substrate: Core Properties
This compound is a synthetic peptide whose sequence is derived from a known phosphorylation site, making it a reliable substrate for JAK3.[1][2] Its purity and well-defined characteristics are critical for reproducible experimental outcomes.
Table 1: Physicochemical and Functional Properties of this compound
| Property | Description | Reference |
| Amino Acid Sequence | GGEEEEYFELVKKKK | [3] |
| Phosphorylation Site | The tyrosine (Y) residue at position 7 is the target for phosphorylation by JAK3. | [1][2] |
| Molecular Mass | 1734 Da | [3] |
| Purity | ≥97% as determined by HPLC analysis. | [3] |
| Primary Application | In vitro kinase assays for measuring the activity of JAK3 and JAK2. | [3][4] |
| Formulation | Supplied as a lyophilized powder for stability and ease of reconstitution. | [3] |
The JAK3 Signaling Pathway
JAK3 is integral to the JAK/STAT signaling cascade, which transduces signals from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.[5] JAK3 specifically associates with the common gamma chain (γc), a shared subunit of several cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7]
Upon cytokine binding, the receptor subunits dimerize, bringing JAK3 and another JAK family member (typically JAK1) into close proximity.[7] This allows for their trans-phosphorylation and subsequent activation.[5] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[7] JAK3 can also activate other signaling cascades, such as the MAPK pathway.[8][9]
Caption: The JAK3/STAT signaling pathway initiated by cytokine binding.
Quantitative Analysis Using this compound
This compound is employed in various kinase assay formats to quantify enzyme activity and inhibitor potency. The concentrations of the substrate and ATP are critical parameters that are optimized to ensure the reaction proceeds under initial velocity conditions, providing a linear response.
Table 2: Example Kinase Assay Parameters
| Parameter | Concentration / Condition | Purpose | Reference |
| This compound Substrate | 20 µM | Serves as the phosphate acceptor in the kinase reaction. | [10] |
| ATP | 10 µM | The phosphate donor for the kinase reaction. | [10] |
| JAK3 Enzyme | 3 nM | The catalyst for the phosphorylation reaction. | [10] |
| Incubation Time | 60 minutes | Allows for sufficient product formation for detection. | [10] |
| Temperature | Room Temperature | Standard condition for many kinase assays. | [10] |
| Assay Quality (Z' factor) | 0.75 | Indicates a robust and reproducible assay suitable for high-throughput screening. | [10] |
Experimental Protocol: In Vitro JAK3 Kinase Assay
A common method for measuring JAK3 activity using this compound is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction. The ADP-Glo™ Kinase Assay is a representative example of this methodology.[11][12]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where JAK3 transfers phosphate from ATP to this compound, producing ADP. Second, the remaining ATP is depleted, and the ADP is converted back into a detectable ATP signal using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the amount of ADP generated and thus to JAK3 activity.[12]
Materials:
-
Recombinant human JAK3 enzyme
-
This compound peptide substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all components on ice.
-
Prepare a 2X Kinase Assay Buffer.
-
Prepare the required concentrations of this compound substrate and ATP in the appropriate buffer.
-
Serially dilute the JAK3 enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Kinase Assay Buffer.
-
If screening inhibitors, prepare serial dilutions of the test compounds.
-
-
Kinase Reaction Setup (25 µL final volume):
-
To each well of a white assay plate, add the components in the following order:
-
12.5 µL of 2X JAK3 enzyme.
-
6.25 µL of 4X this compound substrate. For inhibitor studies, add 6.25 µL of inhibitor or vehicle (DMSO) instead.
-
6.25 µL of 4X ATP. Initiate the reaction by adding ATP.
-
-
-
Incubation:
-
Shake the plate gently to mix the components.
-
Incubate the reaction at 30°C for 15-60 minutes.[11] The optimal time should be determined empirically to remain within the linear range of the reaction.
-
-
Signal Generation:
-
Step 1 (Stop Reaction & Deplete ATP): Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12]
-
Step 2 (Convert ADP to ATP & Detect): Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The Relative Light Units (RLU) are directly proportional to the ADP concentration and, therefore, the kinase activity.
-
Caption: Workflow for a luminescence-based JAK3 kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cn.sinobiological.com [cn.sinobiological.com]
- 4. This compound this compound primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. promega.co.uk [promega.co.uk]
- 12. promega.com [promega.com]
The Role of Jak3tide in Elucidating the JAK/STAT Pathway: A Technical Guide
Abstract: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade essential for immunity, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers, making its components, particularly Janus kinase 3 (Jak3), significant therapeutic targets. Jak3tide, a synthetic peptide, serves as a specific substrate for Jak3, providing an invaluable tool for researchers and drug development professionals. This technical guide details the role and applications of this compound in studying Jak3 kinase activity, screening for novel inhibitors, and understanding the broader JAK/STAT pathway. It provides an in-depth overview of the pathway, quantitative data on this compound and inhibitor interactions, and detailed experimental protocols for its use in biochemical assays.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal mechanism for transducing signals from a wide array of cytokines and growth factors from the cell membrane to the nucleus.[1][2] This signaling cascade is integral to regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[2] The core components of the pathway are cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2][3]
Mechanism of Activation: The canonical pathway is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor.[3] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity.[4] This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[3][4] STAT proteins are recruited to these sites via their SH2 domains, where they are subsequently phosphorylated by the JAKs.[2] Upon phosphorylation, STATs dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus to act as transcription factors, modulating the expression of target genes.[2]
The Specific Role of Jak3: The JAK family comprises four members: Jak1, Jak2, Tyk2, and Jak3. While Jak1, Jak2, and Tyk2 are ubiquitously expressed, Jak3 expression is primarily restricted to hematopoietic cells.[2] Jak3 is uniquely associated with the common gamma chain (γc) of cytokine receptors. It is essential for signaling from interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[1] This restricted expression profile and critical role in the immune system make Jak3 an attractive target for therapeutic intervention in autoimmune disorders and organ transplant rejection.[5]
Figure 1. The Jak3/STAT5 Signaling Pathway.
This compound: A Specific Tool for Jak3 Kinase Assays
To study the function of Jak3 and to screen for potential inhibitors, a reliable method to measure its kinase activity is essential. This compound is a synthetic peptide designed specifically to act as a substrate for Jak3 in biochemical assays.[6]
This compound's sequence contains a specific tyrosine residue that is efficiently phosphorylated by Jak3.[6] This allows for the direct measurement of Jak3 enzymatic activity by quantifying the rate of peptide phosphorylation.
| Parameter | Description |
| Full Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys |
| Short Sequence | GGEEEEYFELVKKKK[6] |
| Phosphorylation Site | Tyrosine at position 7 (Tyr7)[6] |
| Molecular Weight | 1813.01 g/mol [6] |
| Table 1. This compound Peptide Substrate Specifications. |
The core of a Jak3 kinase assay involves incubating recombinant Jak3 enzyme with this compound and a phosphate donor, typically adenosine triphosphate (ATP). The activity of Jak3 is determined by measuring the amount of phosphorylated this compound or the amount of adenosine diphosphate (ADP) produced.
Figure 2. this compound Phosphorylation by Jak3.
Applications in Research and Drug Discovery
This compound is a versatile tool primarily used for:
-
Biochemical Kinase Assays: Determining the specific activity of purified Jak3 enzyme preparations.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify novel inhibitors of Jak3.[5] The simplicity and reliability of this compound-based assays make them highly amenable to automation.[7]
-
Inhibitor Potency and Selectivity Profiling: Once potential inhibitors are identified, this compound assays are used to determine their half-maximal inhibitory concentration (IC50). By running parallel assays with other JAK family members (Jak1, Jak2, Tyk2) using their respective substrates, the selectivity of the inhibitors can be established. High selectivity for Jak3 over other JAKs is a desirable trait to minimize off-target effects.[5]
The data below illustrates the selectivity profiles of several known JAK inhibitors, highlighting how their potency varies across the different JAK family members. Such data is critical in drug development to predict both efficacy and potential side effects.
| Inhibitor | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Jak3 IC50 (nM) | Tyk2 IC50 (nM) | Selectivity Notes |
| Tofacitinib | 112 | 20 | 1 | - | Potent Jak3 inhibitor, also inhibits Jak1/2.[8] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Highly selective and irreversible Jak3 inhibitor.[8] |
| Abrocitinib | 29 | 803 | >10,000 | ~1300 | Preferential for Jak1.[9] |
| Compound 9 | 896 | 1050 | 4.9 | >10,000 | Potent and selective covalent Jak3 inhibitor.[10] |
| Table 2. Comparative IC50 Values of Select JAK Inhibitors. |
Detailed Experimental Protocols
Protocol 1: In Vitro Jak3 Kinase Activity Assay
This protocol outlines a typical biochemical assay to measure Jak3 activity using this compound. This method is often based on luminescence, detecting the amount of ATP remaining after the kinase reaction.
A. Reagents and Materials:
-
Recombinant human Jak3 enzyme
-
This compound peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT)[11]
-
ATP solution (e.g., 500 µM stock)[12]
-
Test Inhibitor (dissolved in DMSO) or DMSO vehicle control
-
ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
B. Procedure:
-
Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, this compound, and ATP. A typical final concentration might be 20 µM for this compound and 10 µM for ATP.
-
Inhibitor Plating: Add test inhibitors at various concentrations to the wells of the assay plate. Include "positive control" (no inhibitor, max activity) and "blank" (no enzyme, background) wells, adding an equivalent volume of inhibitor buffer (e.g., DMSO).[12]
-
Enzyme Addition: Dilute the Jak3 enzyme in kinase assay buffer to the desired concentration (e.g., ~0.25 ng/µl).[12] Add the diluted enzyme to all wells except the "blank" wells.
-
Initiate Reaction: Add the Master Mix to all wells to start the kinase reaction. The final reaction volume is typically 25-50 µl.
-
Incubation: Incubate the plate at room temperature or 30°C for a set period, typically 60 minutes.[11]
-
Stop and Detect: Add an equal volume of ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction by depleting the remaining ATP and generates a luminescent signal.
-
Read Plate: Incubate for 10-30 minutes at room temperature to stabilize the signal, then read the luminescence using a plate reader.[11]
C. Data Analysis:
-
The luminescent signal is inversely proportional to Jak3 activity (higher activity = less ATP remaining = lower signal).
-
Calculate percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: High-Throughput Screening (HTS) Workflow
HTS adapts the basic kinase assay for the rapid screening of thousands of compounds. The workflow involves miniaturization (384- or 1536-well plates) and automation.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
- 12. bpsbioscience.com [bpsbioscience.com]
The Role of JAK3-Targeting Peptides in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through the hyperactivity of Janus kinase 3 (JAK3), is implicated in the pathogenesis of various hematological malignancies and solid tumors. Consequently, JAK3 has emerged as a promising therapeutic target for anti-cancer drug development. While small molecule inhibitors have dominated the clinical landscape, peptide-based therapeutics offer a potential alternative with high specificity and reduced off-target effects. This technical guide explores the function of JAK3-targeting peptides, exemplified by the conceptual "Jak3tide," in the context of cancer studies. It outlines the underlying signaling pathways, presents hypothetical quantitative data for illustrative purposes, and details relevant experimental protocols for evaluating such therapeutic agents.
The JAK3 Signaling Pathway in Cancer
JAK3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] It plays a crucial role in signal transduction initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT proteins, primarily STAT3 and STAT5.[1] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[2]
Constitutive activation of the JAK3-STAT pathway, often due to mutations in JAK3, can drive oncogenesis.[3] This aberrant signaling is observed in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), cutaneous T-cell lymphoma, and other hematological malignancies.
Signaling Pathway Diagram
References
Jak3tide as a Tool for Investigating Cytokine Signaling: A Technical Guide
Abstract: The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling, playing a pivotal role in immunity, hematopoiesis, and inflammation. JAK3, with its expression largely restricted to hematopoietic cells, is an essential component of the signaling cascade for a subset of cytokines that utilize the common gamma chain (γc), making it a key target for both basic research and therapeutic development. This technical guide provides an in-depth overview of Jak3tide, a synthetic peptide substrate, as a fundamental tool for the precise investigation of JAK3 activity and the broader cytokine signaling pathways it governs. This document offers detailed experimental protocols, quantitative data context, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging this tool to its full potential.
Introduction to JAK3 and Cytokine Signaling
The JAK-STAT signaling pathway is a primary mechanism for transducing signals from extracellular cytokines into a transcriptional response. This pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.
JAK3 holds a unique position within this family. Its expression is predominantly limited to lymphocytes and other hematopoietic cells.[1] It exclusively associates with the common gamma chain (γc), a shared receptor subunit for several key interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding, JAK3 and its partner kinase, JAK1, become activated, leading to the phosphorylation of the receptor chains. These phosphorylated sites serve as docking points for STAT proteins, which are then themselves phosphorylated by the activated JAKs. Once phosphorylated, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[2]
Given its crucial role in lymphocyte development and function, the dysregulation of JAK3 signaling is implicated in numerous diseases. Inactivating mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), while hyperactivation is associated with autoimmune disorders and cancers like T-cell acute lymphoblastic leukemia.[1][2] This makes JAK3 a highly attractive target for therapeutic intervention. The development of specific tools to measure and modulate JAK3 activity is therefore essential for advancing our understanding of cytokine biology and for the discovery of novel immunomodulatory drugs.
The γc Cytokine/JAK3 Signaling Pathway
The signaling process initiated by γc-family cytokines is a well-orchestrated cascade of phosphorylation events. The process can be summarized as follows:
-
Cytokine Binding: An interleukin (e.g., IL-2) binds to its specific receptor complex on the cell surface. This complex includes the γc subunit.
-
Receptor Dimerization & JAK Activation: Ligand binding brings the receptor-associated JAK1 and JAK3 proteins into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).
-
Receptor Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular tails of the cytokine receptor subunits.
-
STAT Recruitment and Phosphorylation: The newly created phosphotyrosine sites act as docking sites for the SH2 domains of latent STAT proteins, primarily STAT5 in the case of IL-2 signaling.[1]
-
STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are phosphorylated by the JAKs. This triggers their dissociation from the receptor, formation of homo- or heterodimers, and subsequent translocation into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to a cellular response.
// Pathway connections Cytokine -> Receptor:r1 [label="1. Binding", fontsize=9, fontcolor="#5F6368"]; Receptor:j1 -> Receptor:j2 [label="2. Activation", dir=both, fontsize=9, fontcolor="#5F6368"]; Receptor:j2 -> Receptor:p2 [label="3. Phosphorylation", fontsize=9, fontcolor="#5F6368"]; STAT5_inactive -> Receptor:s2 [label="4. Recruitment", fontsize=9, fontcolor="#5F6368"]; Receptor:p2 -> STAT5_active [label="5. STAT5\nPhosphorylation", fontsize=9, fontcolor="#5F6368"]; STAT5_active -> STAT5_dimer_nuc [label="6. Nuclear\nTranslocation", fontsize=9, fontcolor="#5F6368"]; STAT5_dimer_nuc -> DNA [label="7. DNA Binding", fontsize=9, fontcolor="#5F6368"]; DNA -> Transcription [label="8. Transcription", fontsize=9, fontcolor="#5F6368"]; } Caption: The JAK3/STAT5 signaling pathway initiated by a common gamma chain (γc) cytokine.
This compound: A Specific Substrate for Kinase Activity Measurement
This compound is a synthetic peptide designed as a specific substrate for Janus Kinase 3. Its primary application is in in-vitro kinase assays to directly measure the enzymatic activity of JAK3. The peptide sequence contains a tyrosine residue (Tyr7) that acts as the specific phosphorylation site for the kinase.[3][4] By quantifying the rate of phosphorylation of this compound, researchers can determine JAK3 kinase activity under various conditions. While primarily used for JAK3, it can also serve as a substrate for JAK2.[5]
| Parameter | Description |
| Product Name | This compound (JAK3 Peptide Substrate) |
| Peptide Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr -Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys |
| Sequence Shortening | GGEEEEYFELVKKKK[6] |
| Phosphorylation Site | Tyrosine at position 7 (Tyr7)[4] |
| Primary Application | In-vitro kinase assays to measure JAK3 activity[3] |
| Molecular Mass | ~1734 Da[5] |
| Table 1: Technical Specifications of this compound Peptide Substrate. |
Quantitative Analysis of JAK3 Modulation
Directly measuring kinetic constants like Kₘ or Vₘₐₓ for this compound requires specialized enzymatic assays, and this data is not broadly published. However, the primary use of this compound is in assays designed to screen for and characterize JAK3 inhibitors. The output of these screens is typically an IC₅₀ value, which represents the concentration of an inhibitor required to reduce JAK3 activity by 50%. This value is a critical metric for drug development. The table below presents IC₅₀ values for several well-characterized JAK inhibitors to provide a contextual framework for the type of quantitative data generated using these assays.
| Inhibitor | Target(s) | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | Pan-JAK | 1 | 112 | 20 | - | [7] |
| Ritlecitinib | JAK3/TEC | 33.1 | >10,000 | >10,000 | >10,000 | [8] |
| RB1 | JAK3 | 40 | >5,000 | >5,000 | >5,000 | [7] |
| MJ04 | JAK3 | 2.03 | - | - | - | [9] |
| Abrocitinib | JAK1-pref. | >10,000 | 29 | 803 | ~1,300 | [10] |
| Table 2: IC₅₀ values of representative JAK inhibitors against the JAK kinase family. This data illustrates the quantitative output of kinase assays used in drug discovery and selectivity profiling. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate JAK3 signaling, from in-vitro enzymatic activity to cellular pathway activation.
In-Vitro JAK3 Kinase Assay with this compound
This protocol describes a method to measure the direct enzymatic activity of recombinant JAK3 and to determine the IC₅₀ of a test compound using a radioactive [³³P]-ATP format.
Materials:
-
Recombinant active JAK3 enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[11]
-
[³³P]-γ-ATP
-
10 mM ATP solution
-
Test inhibitor compound at various concentrations
-
Phosphocellulose paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a mix in a microcentrifuge tube containing Kinase Buffer, a final concentration of ~100 µM this compound, and the desired concentration of recombinant JAK3 enzyme (e.g., 5-20 mU).[12]
-
Add Inhibitor: Add the test inhibitor compound at a range of final concentrations (e.g., 0.1 nM to 10 µM) to the reaction tubes. For the control (max activity), add vehicle (e.g., DMSO).
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix. This should contain both non-radioactive ATP and [³³P]-γ-ATP to achieve a final ATP concentration near the Kₘ of the enzyme (e.g., 10-50 µM) and a specific activity of 500-1000 cpm/pmol.[12]
-
Incubation: Incubate the reactions at 30°C for a set period (e.g., 20-30 minutes) within the linear range of the assay.[12]
-
Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper multiple times (e.g., 3-4 times for 10 minutes each) in wash buffer to remove unincorporated [³³P]-γ-ATP.
-
Quantify: Air dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.
Western Blot for Phospho-STAT5 in Cell Lysates
This protocol is for detecting the phosphorylation of STAT5, a direct downstream target of JAK3, in response to cytokine stimulation.
Materials:
-
Lymphocyte cell line (e.g., NK-92, CTLL-2) or primary T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant IL-2
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired density. To reduce basal signaling, starve the cells of serum or growth factors for 4-6 hours prior to stimulation.
-
Cytokine Stimulation: Treat cells with IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.[13] Include an unstimulated control. If testing an inhibitor, pre-incubate cells with the compound for 1-2 hours before adding IL-2.
-
Cell Lysis: Wash cells once with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), boil in Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total STAT5 or a loading control like β-actin.[14]
Intracellular Flow Cytometry for Phospho-STAT5
This protocol allows for the quantitative analysis of STAT5 phosphorylation at a single-cell level, which is ideal for studying heterogeneous cell populations like primary blood samples.
Materials:
-
Primary human PBMCs or mouse splenocytes
-
FACS Buffer (e.g., PBS with 2% FBS)
-
Recombinant IL-2
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)[15]
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (Y694), and cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes. Rest the cells in serum-free medium for at least 20 minutes on ice to lower basal phosphorylation.[15]
-
Stimulation: Aliquot approximately 1 million cells per tube. Stimulate cells with IL-2 (e.g., 20-100 ng/mL) for 15 minutes at 37°C.[15][16] Leave one tube unstimulated as a negative control.
-
Fixation: Immediately stop the stimulation by adding an equal volume of ice-cold Fixation Buffer. Incubate for 15 minutes on ice. This cross-links proteins and preserves the phosphorylation state.[15]
-
Permeabilization: Wash the cells with FACS buffer. Resuspend the cell pellet in ice-cold 90% methanol and incubate for at least 30 minutes on ice (or store at -20°C).[15][17] This step is crucial for allowing the antibody to access intracellular epitopes.
-
Surface and Intracellular Staining: Wash the cells twice with FACS buffer to remove the methanol. Resuspend the cells in a cocktail of antibodies against both cell surface markers and intracellular pSTAT5. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash and Acquire: Wash the cells one final time with FACS buffer and resuspend them for analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T-cells) and analyze the shift in fluorescence intensity for the pSTAT5 channel between unstimulated and IL-2 stimulated samples.
Applications in Research and Drug Development
The tools and protocols described herein are fundamental to a wide range of applications in both academic research and the pharmaceutical industry.
-
High-Throughput Screening (HTS): The in-vitro kinase assay using this compound can be adapted to 96- or 384-well formats for HTS campaigns to identify novel JAK3 inhibitors from large compound libraries.[18]
-
Selectivity Profiling: By running kinase assays for all JAK family members (and other kinases), researchers can determine the selectivity profile of a lead compound, a critical step in predicting potential off-target effects.[7]
-
Mechanism of Action Studies: Combining the in-vitro kinase assay with cellular pSTAT5 analysis allows researchers to confirm that a compound's effect on a cell is due to the direct inhibition of JAK3 kinase activity.
-
Disease Modeling: The cellular assays can be applied to patient-derived cells to investigate how JAK3 signaling is altered in autoimmune diseases or cancers and to assess the therapeutic potential of JAK3 inhibitors in a relevant biological context.
-
Biomarker Development: Measuring pSTAT5 levels in response to ex-vivo cytokine stimulation can serve as a pharmacodynamic biomarker in clinical trials to confirm target engagement and to help determine optimal dosing for JAK3-targeted therapies.[19]
Conclusion
This compound serves as a specific and reliable tool for the direct measurement of JAK3 enzymatic activity. When integrated into a research workflow that includes downstream cellular assays such as Western blotting and flow cytometry for phospho-STAT5, it provides a powerful platform for the comprehensive investigation of cytokine signaling. From high-throughput screening for novel therapeutics to detailed mechanistic studies of immune cell function, these methods empower researchers to dissect the complexities of the JAK/STAT pathway and accelerate the development of next-generation immunomodulatory drugs.
References
- 1. JAK3 Janus kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cn.sinobiological.com [cn.sinobiological.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
The Phosphorylation of Jak3tide: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of the specific phosphorylation of Jak3tide, a key substrate for Janus Kinase 3 (Jak3). Designed for researchers, scientists, and drug development professionals, this document details the biochemical aspects of this interaction, experimental protocols for its study, and the broader context of Jak3 signaling.
Introduction to Jak3 and the this compound Substrate
Janus Kinase 3 (Jak3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, making its components, including Jak3, significant targets for therapeutic intervention.
To facilitate the study of Jak3 kinase activity and the screening of potential inhibitors, specific peptide substrates have been developed. This compound is a synthetic peptide designed as a specific and efficient substrate for Jak3. Understanding the kinetics and specifics of this compound phosphorylation is fundamental for accurate and reproducible in vitro kinase assays.
The this compound Sequence and its Phosphorylation Site
This compound is a 15-amino acid peptide. The specific site of phosphorylation is the tyrosine residue at the 7th position. The full sequence and details of this peptide are summarized in the table below.
| Parameter | Value |
| Peptide Name | This compound |
| Amino Acid Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys |
| One-Letter Code | GGEEEEYFELVKKKK |
| Phosphorylation Site | Tyrosine-7 (Y7)[1] |
| Molecular Formula | C82H129N19O27[1] |
| Molecular Weight | 1813.01 Da[1] |
Quantitative Analysis of this compound Phosphorylation
For researchers aiming to determine the kinetic parameters for this compound phosphorylation, a standard in vitro kinase assay can be performed with varying concentrations of the this compound substrate and a fixed, optimized concentration of ATP and Jak3 enzyme. The resulting data on the rate of phosphate incorporation can then be fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.
Experimental Protocols
The following section outlines a detailed methodology for a typical in vitro Jak3 kinase assay using this compound as a substrate. This protocol is a composite based on information from commercially available kinase assay kits and general kinase assay procedures.
Materials and Reagents
-
Recombinant human Jak3 enzyme
-
This compound peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well, white or clear depending on detection method)
-
Plate reader (for luminescence, fluorescence, or radioactivity)
Assay Procedure
-
Reagent Preparation : Prepare stock solutions of Jak3 enzyme, this compound, and ATP in the kinase reaction buffer.
-
Reaction Setup :
-
In a microplate, add the kinase reaction buffer.
-
Add the desired concentration of the this compound substrate. A typical concentration might be in the range of 10-50 µM.
-
Add the test compound (inhibitor or activator) or vehicle control.
-
Add the Jak3 enzyme to each well to initiate the reaction. The final concentration of Jak3 will depend on its activity and should be optimized for linear product formation over the desired reaction time.
-
-
Initiation of Kinase Reaction : Add ATP to each well to start the phosphorylation reaction. A common starting concentration for ATP is 100 µM.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction : Stop the reaction by adding the stop solution.
-
Detection :
-
Luminescence-based (e.g., ADP-Glo™) : Add the detection reagent that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Radiolabel-based : If using [γ-³²P]ATP, the phosphorylated this compound can be separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing) and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis :
-
Subtract the background signal (from a no-enzyme control).
-
Calculate the percentage of kinase activity relative to a positive control (no inhibitor).
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualization of Signaling Pathways and Workflows
The Jak3 Signaling Pathway
The following diagram illustrates the central role of Jak3 in the JAK-STAT signaling cascade, which is initiated by cytokine binding to their receptors.
Caption: The Jak3-STAT signaling pathway.
Experimental Workflow for a Jak3 Kinase Assay
The diagram below outlines the key steps in performing an in vitro kinase assay to measure Jak3 activity using this compound.
Caption: Workflow for an in vitro Jak3 kinase assay.
References
The Interaction of Jak3tide with the JAK3 Enzyme Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in intracellular signaling pathways, particularly those governing the development and function of immune cells.[1][2][3] Dysregulation of JAK3 activity is implicated in various autoimmune disorders and cancers, making it a significant target for therapeutic intervention.[2] Understanding the interaction of substrates with the JAK3 active site is paramount for the development of specific inhibitors and probes to study its biological function. This technical guide provides a detailed overview of the interaction of Jak3tide, a synthetic peptide substrate, with the active site of the JAK3 enzyme.
This compound is a biologically active peptide designed as a substrate for JAK3 kinase assays. Its amino acid sequence is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys , with the phosphorylation site at Tyrosine-7. The study of its interaction with JAK3 provides a model for understanding the recognition and phosphorylation of physiological substrates.
Quantitative Data on Peptide Substrate Interaction with JAK3
| Substrate (Peptide Sequence) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| JAK1 Activation Loop Peptide (KAIETDKEYYTVKD) | 153 | 0.017 | 111 | [4] |
| Phosphorylated JAK1 (pY9) Activation Loop Peptide | - | - | Decreased 115-fold | [4] |
| Phosphorylated JAK1 (pY10) Activation Loop Peptide | - | - | Decreased 26-fold | [4] |
Experimental Protocols
In Vitro JAK3 Kinase Assay using a Synthetic Peptide Substrate
This protocol outlines a general method for determining the kinetic parameters of a synthetic peptide substrate, such as this compound, with the JAK3 enzyme using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human JAK3 enzyme
-
Synthetic peptide substrate (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Microplate reader capable of measuring luminescence
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in kinase assay buffer.
-
Prepare a series of dilutions of the peptide substrate in kinase assay buffer to cover a range of concentrations around the expected Km value.
-
Prepare a stock solution of ATP in kinase assay buffer. The final ATP concentration should be kept constant, ideally at or near its Km for JAK3 if known, or at a concentration that does not inhibit the enzyme.
-
Dilute the recombinant JAK3 enzyme in kinase assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Kinase Reaction:
-
To each well of the microplate, add the following components in order:
-
Peptide substrate solution (at varying concentrations)
-
ATP solution (at a fixed concentration)
-
JAK3 enzyme solution (to initiate the reaction)
-
-
The final reaction volume will depend on the plate format (e.g., 25-50 µL for a 96-well plate).
-
Include appropriate controls:
-
No enzyme control: To determine background signal.
-
No substrate control: To measure any autophosphorylation of JAK3.
-
Positive control: A known substrate or activator.
-
Negative control: A known inhibitor.
-
-
-
Incubation:
-
Incubate the reaction plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Following incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the background luminescence (from the no enzyme control) from all other readings.
-
Convert the luminescence signal to the concentration of ADP produced using a standard curve.
-
Plot the initial reaction velocity (rate of ADP formation) as a function of the peptide substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizations
JAK3 Signaling Pathway
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Workflow for JAK3 Kinase Assay
Caption: Workflow for a luminescence-based JAK3 kinase assay.
References
- 1. promega.de [promega.de]
- 2. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Janus kinase 3-catalyzed phosphorylation of a Janus kinase 1 activation loop peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Jak3tide in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Jak3tide, a synthetic peptide substrate, in biochemical assays for Janus Kinase 3 (JAK3). The content herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at characterizing JAK3 activity and identifying potential inhibitors.
Introduction to this compound and JAK3 Kinase
Janus Kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine receptor signaling.[1] Dysregulation of JAK3 activity is implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.
This compound is a synthetic peptide specifically designed as a substrate for JAK3 in in vitro kinase assays. Its amino acid sequence contains a tyrosine residue that is efficiently phosphorylated by JAK3, enabling the measurement of the enzyme's catalytic activity. The sequence of this compound is typically Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys.
Biochemical assays employing this compound are instrumental in high-throughput screening (HTS) for novel JAK3 inhibitors, determining inhibitor potency (e.g., IC50 values), and conducting mechanistic studies of the enzyme.
Key Assay Formats Utilizing this compound
Several assay formats can be employed to measure the phosphorylation of this compound by JAK3. The choice of assay technology depends on the specific experimental goals, available instrumentation, and throughput requirements. The most common formats include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.
-
Fluorescence Polarization (FP) Assays: This method requires a fluorescently labeled this compound. The principle is based on the change in the rotational speed of the fluorescent peptide upon phosphorylation and binding to a phosphospecific antibody or other binding partner. This change in molecular size is detected as a change in the polarization of the emitted fluorescent light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: In this format, a lanthanide-labeled antibody (donor) and a fluorescently labeled tracer (acceptor) are used. The binding of these components to the phosphorylated this compound brings the donor and acceptor into close proximity, resulting in a FRET signal.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to designing and interpreting this compound-based biochemical assays. Note that some values, such as the Km for this compound, may need to be determined empirically for a specific lot of enzyme and peptide under the user's experimental conditions.
| Parameter | Value | Notes |
| This compound Sequence | GGEEEYFELVKKKK | The tyrosine (Y) residue is the site of phosphorylation. |
| Molecular Weight | ~1900 Da | The exact molecular weight can vary slightly depending on the salt form. |
| Km for ATP (JAK3) | ~4 µM | This value can be influenced by the specific assay conditions and the concentration of the peptide substrate. |
| Km for this compound (JAK3) | Not Reported | This value should be determined experimentally by titrating the this compound concentration at a saturating ATP concentration. |
| Assay Parameter | Typical Range | Notes |
| JAK3 Enzyme Concentration | 1-10 ng/µL | The optimal concentration should be determined by enzyme titration to ensure the reaction is in the linear range. |
| This compound Concentration | 1-20 µM | For kinetic studies, concentrations around the Km value are recommended. For inhibitor screening, a concentration at or slightly above the Km is often used. |
| ATP Concentration | 1-100 µM | To determine the potency of ATP-competitive inhibitors, it is often recommended to use an ATP concentration close to its Km value. |
| Signal-to-Background (S/B) Ratio | > 5 | A higher S/B ratio indicates a more robust assay. The acceptable value depends on the assay format and detection instrument. |
| Z'-Factor | > 0.5 | A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening.[2][3] An average Z' of 0.77 has been reported for some kinase assays.[4] Z' values for FP assays have been reported to be greater than 0.6.[5] |
Experimental Protocols
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted for a 384-well plate format and is suitable for measuring JAK3 activity and screening for inhibitors.
Materials:
-
JAK3 enzyme
-
This compound peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, opaque plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare a stock solution of ATP in water and adjust the pH to 7.0 if necessary.
-
Dilute the JAK3 enzyme, this compound, and ATP to their final desired concentrations in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted JAK3 enzyme solution to each well of the 384-well plate.
-
For inhibitor screening, add 1 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration not exceeding 1%). For control wells, add 1 µL of DMSO.
-
Initiate the kinase reaction by adding 2 µL of the this compound/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the JAK3 activity.
-
Fluorescence Polarization (FP) Kinase Assay Protocol (Representative)
This protocol provides a general framework for a competitive FP assay to screen for JAK3 inhibitors. This requires a fluorescently labeled this compound (e.g., with FITC or another suitable fluorophore) and a phosphospecific antibody that binds to the phosphorylated this compound.
Materials:
-
JAK3 enzyme
-
Fluorescently labeled this compound (tracer)
-
ATP
-
Phosphospecific antibody for phosphorylated this compound
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
384-well black, non-binding plates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the fluorescently labeled this compound, ATP, and the phosphospecific antibody in appropriate buffers.
-
Dilute the JAK3 enzyme and ATP to their final concentrations in Kinase Buffer.
-
-
Kinase Reaction and Inhibitor Incubation:
-
In the wells of a 384-well plate, add 5 µL of the diluted JAK3 enzyme.
-
Add 5 µL of the test compound at various concentrations (or DMSO for controls).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the fluorescently labeled this compound and ATP at their final concentrations.
-
Incubate at room temperature for the desired reaction time (e.g., 60-120 minutes), which should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction by adding a stop buffer containing EDTA.
-
Add the phosphospecific antibody to the wells.
-
Incubate for at least 30 minutes at room temperature to allow for the binding of the antibody to the phosphorylated peptide.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates inhibition of the kinase, as less phosphorylated peptide is available to bind to the larger antibody.
-
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK3-STAT signaling pathway is initiated by cytokine binding.
ADP-Glo™ Assay Workflow
Caption: Workflow for a typical ADP-Glo™ kinase assay.
Fluorescence Polarization Assay Workflow
Caption: General workflow for a competitive FP kinase assay.
Conclusion
This compound is a valuable tool for the in vitro study of JAK3 kinase activity. The choice of assay format should be guided by the specific research question and available resources. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining robust and reproducible data. This guide provides a solid foundation for researchers to confidently employ this compound in their drug discovery and basic research endeavors.
References
- 1. JAK3: a novel JAK kinase associated with terminal differentiation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jak3 Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (Jak3) is a member of the Janus family of non-receptor tyrosine kinases, which are critical components of intracellular signaling pathways initiated by cytokine receptors.[1] The Jak3 protein is a key player in the JAK/STAT signaling cascade, which is essential for the development, function, and homeostasis of the immune system.[1][2] Specifically, Jak3 is predominantly expressed in hematopoietic cells and is activated by cytokines that utilize the common gamma chain (γc) receptor subunit, such as interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] Upon cytokine binding, Jak3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in lymphocyte proliferation, differentiation, and survival.[5]
Given its central role in immune cell function, Jak3 has emerged as a promising therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection.[6][7] Consequently, the development of potent and selective Jak3 inhibitors is an area of intense research in drug discovery.
These application notes provide detailed protocols for both biochemical and cell-based assays designed for the screening and characterization of Jak3 inhibitors.
Jak3 Signaling Pathway
The binding of a cytokine to its receptor induces a conformational change that brings the associated Jak3 proteins into close proximity, leading to their trans-phosphorylation and activation. Activated Jak3 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by Jak3. This phosphorylation event triggers the dimerization of STAT proteins, their translocation into the nucleus, and the subsequent regulation of gene expression.
Experimental Protocols
Two primary methodologies are presented for screening Jak3 inhibitors: a direct biochemical assay measuring enzymatic activity and cell-based assays that assess the downstream consequences of Jak3 inhibition in a cellular context.
Protocol 1: Biochemical Jak3 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay that quantifies the amount of ADP produced during the Jak3 kinase reaction. The luminescent signal is directly proportional to Jak3 activity.
-
Recombinant human Jak3 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Jak3 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Compound Plating : Prepare serial dilutions of test inhibitors in DMSO. Transfer a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of the assay plate.[4] Include wells with DMSO only for "no inhibitor" controls.
-
Enzyme Preparation : Dilute the Jak3 enzyme to the desired concentration in Jak3 Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.[4]
-
Substrate/ATP Mix : Prepare a mix containing the kinase substrate and ATP in Jak3 Kinase Buffer. The ATP concentration should be at or near the Km for Jak3 if determining IC50 values.
-
Kinase Reaction :
-
Reaction Termination and ATP Depletion :
-
ADP Detection :
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Inhibitor | Biochemical IC50 (nM) | Reference |
| Tofacitinib | 1 | [8] |
| MJ04 | 2.03 | [9] |
| RB1 | 40 | [7] |
| WHI-P131 (JANEX-1) | 78,000 | [8] |
Table 1. Example IC50 values for known Jak3 inhibitors in biochemical assays.
Protocol 2: Cell-Based STAT5 Reporter Assay
This protocol utilizes a stable cell line expressing a STAT5-driven luciferase reporter to measure Jak3 activity in a cellular context. Inhibition of Jak3 will result in a decrease in IL-2-induced luciferase expression.
-
32D/IL-2Rβ/6xSTAT5 reporter cell line[2]
-
Growth Medium (e.g., RPMI 1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and WEHI-3 cell-conditioned medium)
-
Assay Medium (Growth Medium without WEHI-3 conditioned medium)
-
Recombinant murine IL-2
-
Recombinant murine IL-3 (for counter-screening against Jak2)
-
Test inhibitors (dissolved in DMSO)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
White, solid-bottom 96-well cell culture plates
-
Luminometer
-
Cell Culture and Starvation :
-
Culture the 32D/IL-2Rβ/6xSTAT5 cells in Growth Medium.
-
Prior to the assay, wash the cells and resuspend them in Assay Medium to starve them of cytokines for 6 hours.[2]
-
-
Cell Plating : Resuspend the starved cells in Assay Medium at a concentration of approximately 4x10⁵ cells/mL. Dispense the cell suspension (e.g., 54 µL) into the wells of a 96-well plate.[2]
-
Inhibitor Treatment : Add the test inhibitors (e.g., 6 µL of a 10x stock in 10% DMSO) to the wells containing the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.[2]
-
Cytokine Stimulation :
-
To assess Jak3 inhibition, stimulate the cells with IL-2 (e.g., final concentration of 20 ng/mL).[2]
-
For selectivity assessment, stimulate a parallel set of cells with IL-3 (e.g., final concentration of 1 ng/mL) to activate the Jak2/STAT5 pathway.[2]
-
Incubate the plates for 6-18 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay :
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow for cell lysis and the luciferase reaction.
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Normalize the luciferase signal to the DMSO control for both IL-2 and IL-3 stimulated cells.
-
Calculate the percent inhibition and determine the IC50 values for Jak3 (IL-2 stimulation) and Jak2 (IL-3 stimulation) to assess inhibitor potency and selectivity.
-
| Inhibitor | Cell-Based IC50 (nM) | Cell Line | Reference |
| Tofacitinib | ~10-50 | Various | [7] |
| Compound 9 | 69 | Ba/F3-Jak3 | [10] |
| CP-690,550 | ~50 | 32D/IL-2Rβ/6xSTAT5 | [2][6] |
Table 2. Example IC50 values for known Jak3 inhibitors in cell-based assays.
Protocol 3: Phospho-STAT5 Flow Cytometry Assay
This protocol provides a method to directly measure the phosphorylation of STAT5 in response to Jak3 activation in primary T cells or cell lines. This is a powerful technique for assessing inhibitor activity in a physiologically relevant context.
-
Primary T cells or a T cell line (e.g., CTLL-2)
-
Cell culture medium
-
Recombinant human or murine IL-2
-
Test inhibitors (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
-
Cell Preparation and Starvation :
-
If using a T cell line, wash the cells and culture them in cytokine-free medium for 2-4 hours to reduce basal STAT5 phosphorylation.[11]
-
If using primary T cells, they can be used directly after isolation.
-
-
Inhibitor Pre-treatment : Resuspend the cells in medium and treat with various concentrations of the Jak3 inhibitor or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
IL-2 Stimulation :
-
Stimulate the cells with an optimal concentration of IL-2 (e.g., 10-100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.[11]
-
Include an unstimulated control (no IL-2).
-
-
Fixation : Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization :
-
Pellet the cells by centrifugation and remove the supernatant.
-
Gently resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Staining :
-
Wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in the staining buffer and add the anti-phospho-STAT5 antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition : Wash the cells and resuspend them in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.
-
Data Analysis :
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition.
-
Calculate the percent inhibition of IL-2-induced STAT5 phosphorylation for each inhibitor concentration and determine the IC50 value.
-
Summary
The protocols provided herein offer robust and reliable methods for the screening and characterization of Jak3 kinase inhibitors. The biochemical assay provides a direct measure of enzyme inhibition, which is ideal for high-throughput screening of large compound libraries. The cell-based assays, including the STAT5 reporter and phospho-flow cytometry methods, offer a more physiologically relevant context by assessing the ability of inhibitors to block Jak3 signaling within an intact cellular environment. The choice of assay will depend on the specific stage of the drug discovery process and the research question being addressed. A combination of these approaches will provide a comprehensive understanding of the potency and mechanism of action of novel Jak3 inhibitors.
References
- 1. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promega.de [promega.de]
- 5. carnabio.com [carnabio.com]
- 6. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Application Notes: High-Throughput Screening of JAK3 Kinase Activity Using a Jak3tide-Based Fluorescence Polarization Assay
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are critical mediators of cytokine signaling, playing a pivotal role in cellular processes such as immunity, cell division, and differentiation.[1][2] The JAK/STAT signaling pathway, a principal cascade activated by numerous cytokines and growth factors, is integral to hematopoiesis and immune cell development.[2][3] The pathway consists of three primary components: cell-surface receptors, JAKs, and Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancers and autoimmune disorders, making JAK kinases attractive therapeutic targets.[4][5]
JAK3, in particular, is primarily associated with receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, and IL-15, and is crucial for lymphocyte development and function.[6][7] Consequently, the development of selective JAK3 inhibitors is a significant area of interest in drug discovery.
Fluorescence Polarization (FP) offers a robust, non-radioactive, and homogeneous assay format ideal for high-throughput screening (HTS) of kinase inhibitors.[8][9] The principle relies on monitoring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][10] This application note details a protocol for a competitive FP-based immunoassay to measure the activity of the JAK3 enzyme using a specific peptide substrate, Jak3tide.[11][12]
The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its corresponding cell-surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][2]
Caption: A simplified diagram of the JAK/STAT signaling pathway.
Principle of the FP Kinase Assay
The FP assay for JAK3 activity is a direct immunoassay that measures the phosphorylation of a fluorescein-labeled this compound substrate.
-
Initial State: A small, fluorescein-labeled this compound peptide tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.
-
Kinase Reaction: In the presence of active JAK3 enzyme and ATP, the this compound peptide is phosphorylated on a specific tyrosine residue.
-
Detection: A phospho-tyrosine specific antibody is added to the reaction. This antibody binds specifically to the phosphorylated this compound.
-
Final State: The formation of the large antibody-phosphopeptide complex significantly slows the rotational motion of the fluorescein label. This results in the emission of highly polarized light and a corresponding high FP signal.
The magnitude of the change in FP is directly proportional to the amount of phosphorylated substrate, and thus to the activity of the JAK3 kinase. Potential inhibitors will prevent the phosphorylation of this compound, leading to a low FP signal.
Caption: Workflow of the this compound Fluorescence Polarization kinase assay.
Experimental Protocols
Materials and Reagents
The following table summarizes the necessary components for the assay.
| Reagent | Description | Typical Stock Concentration |
| JAK3 Enzyme | Active, recombinant human JAK3. | 0.1 - 1 mg/mL |
| Fluorescein-Jak3tide | Fluorescently-labeled peptide substrate for JAK3. | 10 - 100 µM |
| Anti-Phospho-Tyrosine Antibody | Monoclonal antibody specific for the phosphorylated form of the substrate. | 0.5 - 2 mg/mL |
| Adenosine Triphosphate (ATP) | Required for the kinase reaction. | 10 mM |
| Assay Buffer | Buffer to maintain optimal pH and provide necessary cofactors. See composition below. | 5X or 10X |
| Stop Solution / Detection Buffer | Buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction, used to dilute the antibody. | 2X or 4X |
| Test Compounds (Inhibitors) | Potential inhibitors dissolved in DMSO. | 1 - 10 mM |
| Microplates | Low-volume, black, non-binding surface 384-well microplates are recommended.[13] | N/A |
| Plate Reader | Instrument capable of measuring fluorescence polarization with appropriate excitation/emission filters. | N/A |
Buffer Composition:
-
1X Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
Assay Optimization
Prior to screening, it is critical to optimize assay components to ensure a robust assay window and sensitivity.
-
Enzyme Titration: Determine the optimal JAK3 concentration by performing the kinase reaction with a serial dilution of the enzyme against a fixed, excess concentration of this compound and ATP. The goal is to find an enzyme concentration that yields a significant signal change within the linear range of the reaction time (e.g., 60-90 minutes).[14][15]
-
ATP Kₘ Determination: Titrate ATP concentration with the optimized enzyme concentration to determine the apparent Kₘ value. For competitive inhibitor screening, running the assay at the Kₘ of ATP provides maximum sensitivity.
-
Antibody Titration: With a fixed amount of fully phosphorylated this compound, titrate the antibody concentration to determine the amount needed to produce a maximal and stable FP signal.
-
Z'-Factor Determination: Once all conditions are optimized, run a plate with multiple replicates of positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls to calculate the Z'-factor. A Z'-factor > 0.5 indicates an excellent and robust assay suitable for HTS.[16]
Standard Assay Protocol (384-Well Format)
This protocol is designed for screening potential inhibitors.
-
Compound Plating: Add 1 µL of test compound diluted in DMSO or DMSO alone (for controls) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of 2X JAK3 enzyme solution (prepared in 1X Assay Buffer) to all wells except the negative controls (add 10 µL of 1X Assay Buffer instead).
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of 2X substrate/ATP mix (containing Fluorescein-Jak3tide and ATP in 1X Assay Buffer) to all wells to start the kinase reaction. The final reaction volume is 20 µL.
-
Kinase Reaction: Incubate the plate at room temperature for the predetermined optimal time (e.g., 90 minutes).
-
Reaction Termination & Detection: Add 20 µL of 2X Stop/Detection Buffer containing the optimized concentration of the anti-phospho-tyrosine antibody. This stops the reaction and initiates binding for detection.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow the antibody-phosphopeptide binding to reach equilibrium.
-
Plate Reading: Read the plate on a suitable FP plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
Data Presentation
Quantitative data should be clearly structured for analysis.
Table 1: Recommended Final Assay Concentrations (Note: These values are starting points and should be optimized for each specific batch of reagents.)
| Component | Final Concentration |
| JAK3 Enzyme | 1 - 5 nM |
| Fluorescein-Jak3tide | 10 - 50 nM |
| ATP | 10 µM (or Kₘ,app) |
| Anti-Phospho-Antibody | 2 - 10 nM |
| DMSO | ≤ 1% |
Table 2: Example 384-Well Plate Layout for IC₅₀ Determination
| Well(s) | Content | Purpose |
| 1-16 | Serial Dilution of Test Compound | Determine dose-response curve (IC₅₀) |
| 17-20 | No Inhibitor (DMSO only) | Positive Control (0% Inhibition) |
| 21-24 | No Enzyme (Buffer only) | Negative Control (100% Inhibition) |
Data Analysis
-
Calculate Polarization (mP): The instrument software typically calculates the millipolarization (mP) values from the parallel (I∥) and perpendicular (I⊥) fluorescence intensity measurements.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)])
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. sinobiological.com [sinobiological.com]
- 5. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com.br [promega.com.br]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay with Jak3tide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive detection method widely used in high-throughput screening (HTS) for drug discovery. This technology combines the principles of Time-Resolved Fluorescence (TRF) and Förster Resonance Energy Transfer (FRET) to minimize assay interference and enhance data quality. This document provides detailed application notes and protocols for a TR-FRET-based kinase activity assay for Janus Kinase 3 (Jak3) using a specific peptide substrate, Jak3tide.
Jak3 is a member of the Janus kinase family of non-receptor tyrosine kinases that play critical roles in cytokine-mediated signaling through the JAK/STAT pathway. Dysregulation of Jak3 activity is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target. The assay described herein provides a reliable method for identifying and characterizing inhibitors of Jak3 kinase activity.
Principle of the TR-FRET Assay for Jak3 Kinase Activity
The LanthaScreen® TR-FRET Jak3 kinase activity assay is a homogeneous assay that measures the phosphorylation of a fluorescein-labeled this compound substrate by the Jak3 enzyme. The assay principle is based on the FRET that occurs between a terbium (Tb)-labeled anti-phosphotyrosine antibody (donor) and the fluorescein label on the this compound substrate (acceptor) when the substrate is phosphorylated.
The key steps are as follows:
-
Kinase Reaction: Recombinant Jak3 enzyme is incubated with the fluorescein-labeled this compound substrate and ATP. In the presence of active kinase, the this compound is phosphorylated on a tyrosine residue.
-
Detection: A terbium-labeled anti-phosphotyrosine antibody is added to the reaction. This antibody specifically binds to the phosphorylated this compound.
-
TR-FRET Signal: When the terbium-labeled antibody binds to the phosphorylated, fluorescein-labeled this compound, the donor (Tb) and acceptor (fluorescein) fluorophores are brought into close proximity. Excitation of the terbium donor at approximately 340 nm results in energy transfer to the fluorescein acceptor, which then emits light at approximately 520 nm. The long-lived fluorescence of terbium allows for a time-gated measurement, which reduces background fluorescence.
-
Inhibition: In the presence of a Jak3 inhibitor, the phosphorylation of the this compound substrate is reduced or prevented. Consequently, the terbium-labeled antibody does not bind, and no FRET occurs, leading to a decrease in the emission signal at 520 nm.
The TR-FRET signal is typically expressed as the ratio of the acceptor emission (520 nm) to the donor emission (490 nm). This ratiometric measurement corrects for well-to-well variations and compound interference.
Data Presentation
The following tables summarize representative quantitative data obtained from Jak3 TR-FRET assays. Table 1 provides typical assay parameters and performance metrics, while Table 2 lists the IC50 values for several known kinase inhibitors against Jak3, determined using a competitive binding TR-FRET assay format.
Table 1: Typical Jak3 TR-FRET Kinase Assay Parameters
| Parameter | Value | Reference |
| Jak3 Enzyme Concentration | 0.31 nM | [1] |
| Fluorescein-Jak3tide Substrate Concentration | 200 nM (typical) | [2] |
| ATP Concentration | ATP Km,app | [2] |
| Terbium-labeled anti-phosphotyrosine Antibody | 2 nM | [2] |
| Z'-factor | 0.91 | [1] |
Table 2: IC50 Values of Various Inhibitors for Jak3 Determined by TR-FRET Binding Assay
| Compound | IC50 (nM) |
| Staurosporine | 0.7 |
| JAK3 Inhibitor VI | 38 |
| JAK Inhibitor I | 52 |
| WHI-P154 | >10,000 |
| Dasatinib | 0.2 |
| SB202190 | 1800 |
Data adapted from a LanthaScreen® Eu Kinase Binding Assay.[1]
Experimental Protocols
This section provides a detailed methodology for performing the Jak3 TR-FRET kinase activity assay. The protocol is based on established LanthaScreen® kinase assay procedures and should be optimized for specific laboratory conditions and instrumentation.[2]
Required Materials
-
Enzyme: Recombinant human Jak3
-
Substrate: Fluorescein-labeled this compound peptide
-
Antibody: Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)
-
ATP: 10 mM stock solution
-
Kinase Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35
-
TR-FRET Dilution Buffer: 50 mM HEPES pH 7.5, 0.01% Brij-35
-
Stop Solution: 20 mM EDTA in TR-FRET Dilution Buffer
-
Test Compounds: Serially diluted in 100% DMSO
-
Plates: 384-well, low-volume, black, non-treated assay plates
-
Plate Reader: A TR-FRET capable plate reader with excitation at ~340 nm and emission detection at ~490 nm and ~520 nm.
Assay Procedure
The assay is performed in a 20 µL final volume and can be divided into two main stages: the kinase reaction and the detection step.
Step 1: Kinase Reaction (10 µL volume)
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with deionized water.
-
Prepare 4X Compound Solutions: Perform serial dilutions of the test compounds in 100% DMSO. Then, dilute these compounds 25-fold in 1X Kinase Buffer to create 4X working solutions with a final DMSO concentration of 4%.
-
Prepare 2X Kinase/Substrate Solution: In 1X Kinase Buffer, prepare a solution containing Jak3 enzyme and fluorescein-Jak3tide substrate at twice their final desired concentrations (e.g., 0.62 nM Jak3 and 400 nM Fluorescein-Jak3tide).
-
Add Reagents to Assay Plate:
-
Add 5 µL of the 2X Kinase/Substrate solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X compound solution to the appropriate wells. For positive (100% activity) and negative (0% activity) controls, add 2.5 µL of 4% DMSO and 2.5 µL of a control inhibitor (e.g., Staurosporine at a high concentration), respectively.
-
-
Initiate Kinase Reaction: Add 2.5 µL of 4X ATP solution (at 4 times the desired final concentration, typically at the Km,app) in 1X Kinase Buffer to all wells to start the reaction.
-
Incubate: Cover the plate and incubate for 60 minutes at room temperature.
Step 2: Detection (addition of 10 µL)
-
Prepare 2X Detection Solution: In TR-FRET Dilution Buffer, prepare a solution containing the Terbium-labeled anti-phosphotyrosine antibody at twice its final concentration (e.g., 4 nM) and EDTA at 20 mM.
-
Stop Reaction and Add Detection Reagents: Add 10 µL of the 2X Detection Solution to each well. The final concentration of EDTA will be 10 mM.
-
Incubate: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader. Set the excitation to 340 nm and read emissions at 490 nm (donor) and 520 nm (acceptor) with a delay time of 100 µs and an integration time of 200 µs.
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio by dividing the acceptor signal (520 nm) by the donor signal (490 nm).
-
Normalize Data: Normalize the data using the positive (100% activity, DMSO only) and negative (0% activity, high concentration of control inhibitor) controls.
-
Generate IC50 Curves: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.
Visualizations
Jak3 Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway initiated by cytokine binding, leading to the activation of Jak3 and subsequent downstream signaling events.[3][4]
Caption: The Jak3 signaling pathway is activated by cytokine binding.
TR-FRET Assay Workflow
This diagram outlines the key steps of the TR-FRET assay for measuring Jak3 kinase activity and screening for inhibitors.
Caption: Experimental workflow for the Jak3 TR-FRET kinase assay.
Logical Relationship of TR-FRET Signal
The following diagram illustrates the logical relationship between Jak3 activity, substrate phosphorylation, and the resulting TR-FRET signal.
Caption: Logical flow of the Jak3 TR-FRET assay signal generation.
References
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Profiling JAK3 Inhibitor Specificity Using Jak3tide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, particularly those involved in the immune system. Dysregulation of JAK3 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target. The development of selective JAK3 inhibitors requires robust and reliable methods to assess their potency and specificity. Jak3tide, a synthetic peptide substrate, offers a specific tool for in vitro kinase assays to profile the activity of potential JAK3 inhibitors.
This document provides detailed application notes and protocols for utilizing this compound to determine the inhibitory concentration (IC50) of compounds against JAK3 and to assess their selectivity against other JAK family members.
JAK3 Signaling Pathway
JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, the receptor dimerizes, bringing two JAK3 molecules into close proximity, leading to their autophosphorylation and activation. Activated JAK3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate gene expression. This pathway is crucial for the development and function of lymphocytes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Jak3 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing Jak3tide concentration in kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in a Jak3 kinase assay?
A1: For initial experiments, a this compound concentration of 10-20 µM is a common starting point.[1] However, the optimal concentration is highly dependent on the specific assay conditions, including the Jak3 enzyme concentration and the ATP concentration. It is crucial to perform a substrate titration experiment to determine the optimal this compound concentration for your system.
Q2: My kinase reaction shows very low signal. What are the potential causes and solutions?
A2: Low signal in a kinase assay can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the Jak3 enzyme is properly stored and handled to maintain its activity. If possible, test the enzyme activity with a known positive control substrate. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a this compound titration (see Experimental Protocols below) to determine the optimal concentration. Peptide substrates for kinase assays are often used in the 10-100 µM range.[2] |
| Suboptimal ATP Concentration | The ATP concentration is critical. A typical starting point is 10 µM, but this should be optimized.[1] The optimal ATP concentration is often close to the Km of the kinase for ATP. |
| Incorrect Buffer Composition | Ensure the kinase buffer contains the necessary components at the correct pH. A common Jak3 kinase buffer includes 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.[3] Magnesium is an essential cofactor for kinase activity. |
| Short Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time by taking measurements at various time points. |
| Inhibitors Present | Ensure that none of the reagents, including the this compound peptide, contain inhibitory contaminants. |
Q3: I'm observing a high background signal in my no-enzyme control wells. What could be the cause?
A3: A high background signal can be due to several factors:
-
ATP Hydrolysis: Some kinases exhibit ATPase activity, hydrolyzing ATP independently of the substrate.[2] To mitigate this, avoid long pre-incubations of the kinase with ATP.
-
Contaminated Reagents: The substrate or buffer components may be contaminated with ATP or ADP, depending on the detection method.
-
Assay Plate Interference: The type of microplate used can affect background signals, especially in fluorescence-based assays. Use low-binding, non-fluorescent plates.
-
Detector Reagent Concentration: In assays using detection reagents like antibodies, high concentrations can lead to increased background. It's important to optimize the concentration of these reagents.[4]
Q4: The results of my this compound titration are not consistent. What could be causing this variability?
A4: Inconsistent results can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Temperature Fluctuations: Maintain a consistent temperature during the assay incubation.
-
Reagent Instability: Prepare fresh dilutions of ATP and this compound for each experiment.
-
Edge Effects in Microplates: To minimize edge effects, avoid using the outer wells of the plate for critical samples or fill them with buffer.
-
DMSO Concentration: If using compounds dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells and is tolerated by the enzyme.[4]
Experimental Protocols
1. This compound Titration for Optimal Concentration
This protocol describes how to determine the optimal concentration of this compound for your kinase assay.
-
Prepare a serial dilution of this compound peptide. Start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions down to a low concentration (e.g., ~0.1 µM).
-
Set up the kinase reactions. In a multi-well plate, combine the Jak3 enzyme (at a fixed, predetermined optimal concentration), kinase buffer, and ATP (at its optimal concentration).
-
Initiate the reaction. Add the different concentrations of this compound to their respective wells to start the kinase reaction. Include a no-substrate control.
-
Incubate the reaction. Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction and detect the signal. Stop the reaction using an appropriate method (e.g., adding EDTA). Detect the signal using your chosen assay method (e.g., luminescence, fluorescence).
-
Analyze the data. Plot the signal against the this compound concentration and fit the data to a Michaelis-Menten curve to determine the Km. The optimal this compound concentration is typically at or slightly above the Km value.
2. Standard Jak3 Kinase Assay Protocol
This is a general protocol that should be optimized for your specific experimental conditions.
-
Prepare the reaction mixture. In each well of a 384-well plate, add the following:
-
Incubate. Incubate the plate at room temperature for 60 minutes.[3]
-
Detect ADP formation. The method of detection will depend on the assay kit being used. For example, with the ADP-Glo™ Kinase Assay:
-
Read the signal. Measure the luminescence using a plate reader.
Data Presentation
Table 1: Recommended Reagent Concentrations for a Jak3 Kinase Assay
| Reagent | Typical Starting Concentration | Concentration Range for Optimization |
| Jak3 Enzyme | 1-5 ng/µL | 0.5 - 10 ng/µL |
| This compound | 20 µM[1] | 1 - 100 µM |
| ATP | 10 µM[1] | 1 - 100 µM |
Visualizations
References
Troubleshooting low signal in a Jak3tide kinase assay.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in a Jak3tide kinase assay.
Troubleshooting Guide: Low Signal
This guide addresses common causes of lower-than-expected signal in a this compound kinase assay in a question-and-answer format.
Question: My kinase reaction has produced a very low signal or no signal at all. What are the potential causes?
Answer: A low or absent signal in a this compound kinase assay can stem from several factors related to enzyme activity, substrate integrity, reaction components, or the assay setup itself. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Inactive Jak3 Enzyme: The enzyme is the engine of the reaction. If it's inactive, no phosphorylation will occur.
-
Suboptimal ATP Concentration: ATP is a critical substrate. Its concentration directly influences enzyme kinetics and inhibitor potency (IC50) values.[1][2]
-
This compound Substrate Issues: Problems with the peptide substrate can prevent phosphorylation.
-
Incorrect Assay Buffer Composition: The buffer environment is critical for optimal enzyme function.
-
Suboptimal Reaction Conditions: Incubation time and temperature can significantly impact the reaction outcome.
-
Assay Detection Problems: Issues with the detection reagents or instrumentation can lead to a low signal reading even if the kinase reaction worked.
Below is a logical workflow to diagnose the issue.
References
How to improve the signal-to-noise ratio in a Jak3tide assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Jak3tide kinase assays and improve the signal-to-noise ratio.
I. Troubleshooting Guide
High background and low signal are common issues that can compromise the quality of your this compound assay data. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: High Background Signal
A high background can be caused by several factors, leading to a reduced signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Enzyme Autophosphorylation | Reduce the concentration of Jak3 enzyme in the reaction. Pre-incubate the enzyme on ice without ATP before starting the kinase reaction.[1][2] |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and kinase buffer. Ensure proper storage of all components. |
| Non-specific Binding | Increase the number and stringency of wash steps. Consider adding a blocking agent like BSA to the reaction buffer. |
| Sub-optimal ATP Concentration | Titrate the ATP concentration. While a higher concentration may increase the signal, it can also lead to higher background. The Km of Jak3 for ATP has been reported to be in the low micromolar range.[3] |
| Prolonged Incubation Time | Optimize the incubation time for the kinase reaction. Shorter incubation times may reduce background signal. |
| Detection Reagent Issues | If using a luminescence-based assay, ensure the detection reagent is properly reconstituted and used within its recommended stability window. |
Issue 2: Low or No Signal
A weak or absent signal can prevent the accurate measurement of kinase activity.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your Jak3 enzyme stock. Use a new aliquot or a fresh batch of enzyme if necessary. Ensure proper storage conditions (-80°C).[4] |
| Sub-optimal this compound Concentration | Titrate the this compound peptide substrate concentration to find the optimal level for your assay conditions. |
| Incorrect Buffer Composition | Ensure the kinase buffer has the optimal pH (typically around 7.5) and contains necessary cofactors like MgCl2.[5] A typical buffer composition is 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[5] |
| Presence of Inhibitors | Ensure that none of your reagents, including the compound solvent (e.g., DMSO), are inhibiting the kinase at the concentration used.[6] |
| Insufficient Incubation Time | Increase the incubation time for the kinase reaction to allow for sufficient substrate phosphorylation. |
| Detection Method Sensitivity | Ensure your detection method is sensitive enough for the level of kinase activity. For low activity, a radiometric assay using [γ-32P]ATP may be more sensitive than some non-radioactive methods.[7][8] |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Jak3 enzyme and this compound peptide to use in the assay?
A1: The optimal concentrations can vary depending on the specific activity of your enzyme and the assay format. It is recommended to perform a titration for both the Jak3 enzyme and the this compound peptide. For the enzyme, a good starting point is in the low nanogram range (e.g., 1-5 ng per reaction).[5] For the this compound peptide, concentrations in the micromolar range (e.g., 10-50 µM) are a common starting point.[9]
Q2: What concentration of ATP should I use?
A2: The ATP concentration should ideally be at or near the Km of Jak3 for ATP to ensure the assay is sensitive to inhibitors. The Km for Jak3 has been reported to be approximately 4 µM.[3] However, some protocols suggest using higher concentrations (e.g., 10 µM or 50 µM) to achieve a more robust signal.[4][5] It is important to note that at higher ATP concentrations, the apparent potency of ATP-competitive inhibitors will be reduced.[10]
Q3: How can I be sure that the signal I am measuring is specific to Jak3 activity?
A3: To confirm the specificity of your assay, it is essential to include proper controls. A negative control with no enzyme should be included to determine the background signal. Additionally, a known selective Jak3 inhibitor, such as Tofacitinib or PF-956980, can be used as a positive control for inhibition to demonstrate that the measured activity is indeed from Jak3.[11][12]
Q4: What are the different methods to detect this compound phosphorylation, and which one should I choose?
A4: There are several methods to detect the phosphorylation of the this compound substrate:
-
Radiometric Assays: These assays use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the this compound peptide.[8] This is a highly sensitive and direct method but involves handling radioactivity.
-
Luminescence-based ADP Detection: Assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[5][13] These are non-radioactive and well-suited for high-throughput screening.
-
Fluorescence Polarization (FP): This method uses a fluorescently labeled substrate and measures changes in polarization upon phosphorylation. It is a homogeneous assay format suitable for HTS.[9]
-
Antibody-based Detection (ELISA, Western Blot): A phospho-specific antibody that recognizes the phosphorylated this compound can be used in an ELISA or Western blot format.[14][15]
The choice of detection method depends on factors such as the required sensitivity, throughput, available equipment, and safety considerations regarding radioactivity.
III. Experimental Protocols
A. Standard this compound Kinase Assay Protocol (Luminescence-based)
This protocol is a general guideline based on commercially available kits like ADP-Glo™.
-
Prepare Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
-
Prepare Reagents:
-
Jak3 Enzyme: Dilute to the desired concentration in Kinase Buffer.
-
This compound Peptide: Reconstitute and dilute to the desired concentration in Kinase Buffer.
-
ATP: Dilute to the desired concentration in Kinase Buffer.
-
-
Assay Plate Setup: Add reagents to a 96-well plate in the following order:
-
5 µL of test compound or vehicle (for control wells).
-
5 µL of Jak3 enzyme.
-
10 µL of this compound/ATP mix.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
B. Radiometric this compound Kinase Assay Protocol
This protocol is a general guideline for a radioactive kinase assay.
-
Prepare Kinase Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM MnCl2.[16]
-
Prepare Reaction Mix: For each reaction, combine:
-
Kinase Reaction: Incubate the reaction mix at 37°C for 30 minutes.[16]
-
Stop Reaction: Stop the reaction by adding Laemmli SDS sample buffer.[16]
-
Separation and Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated this compound.
-
Quantify the signal using a phosphorimager or densitometry.
-
IV. Visualizations
Caption: The Jak3/STAT signaling pathway.
Caption: A typical workflow for a non-radioactive this compound assay.
References
- 1. JAK3 Y841 Autophosphorylation Is Critical for STAT5B Activation, Kinase Domain Stability and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3 Y841 Autophosphorylation Is Critical for STAT5B Activation, Kinase Domain Stability and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The specificity of JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. promega.de [promega.de]
- 14. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 15. raybiotech.com [raybiotech.com]
- 16. JAK3 Is Expressed in the Nucleus of Malignant T Cells in Cutaneous T Cell Lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Jak3 Peptide Substrates/Inhibitors
Disclaimer: The following information provides general guidance for the storage and handling of lyophilized peptides intended for use in Jak3-related assays. The term "Jak3tide" does not correspond to a standardly recognized peptide; therefore, these are best-practice recommendations for a generic Jak3 peptide substrate or inhibitor. Always consult the manufacturer-specific data sheet for your particular peptide for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized peptide upon arrival?
A: Lyophilized peptides should be stored at -20°C, and for long-term storage, -80°C is recommended. The vial should be kept tightly sealed and protected from bright light.
Q2: What is the best solvent to reconstitute the peptide?
A: The ideal solvent depends on the peptide's sequence and solubility. For many peptides, sterile, high-purity water is a suitable solvent.[1][2] If the peptide has low solubility in water, other solvents like sterile dilute acetic acid (0.1%) may be used. Always refer to the manufacturer's instructions if available.
Q3: How do I properly reconstitute the lyophilized peptide?
A: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3] Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.[4][5] Slowly add the recommended solvent, directing it down the side of the vial to avoid foaming.[2] Gently swirl or pipette to dissolve the peptide; avoid vigorous shaking or vortexing.[1][5]
Q4: How long is the reconstituted peptide solution stable?
A: The stability of peptides in solution is limited and sequence-dependent. As a general guideline, a peptide solution can be stored at 4°C for up to a week. For longer storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q5: Can I store the reconstituted peptide at room temperature?
A: Storing peptide solutions at room temperature for extended periods is not recommended as it can lead to degradation.[7]
Storage and Handling Best Practices
Proper storage and handling are critical to maintaining the integrity and activity of your Jak3 peptide.
Lyophilized Peptide Storage
| Condition | Temperature | Duration | Notes |
| Short-term | -20°C | 1–2 weeks | Keep vial tightly capped and protected from light. |
| Long-term | -80°C | Several years | Ensure the vial is sealed to prevent moisture uptake. |
Reconstituted Peptide Storage
| Condition | Temperature | Duration | Notes |
| Short-term | 4°C | Up to 1 week | Use sterile buffers; pH 5-6 can improve stability. |
| Long-term | -20°C or -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles.[5] |
Troubleshooting Guide
Issue: The peptide won't dissolve.
-
Possible Cause: The peptide may have poor solubility in the chosen solvent.
-
Solution:
-
Consult the manufacturer's data sheet for recommended solvents.
-
If solubility information is unavailable, try gentle warming or extended, gentle mixing.[1]
-
For hydrophobic peptides, you may need to use a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Issue: Inconsistent or no activity in the kinase assay.
-
Possible Cause 1: Peptide degradation due to improper storage or handling.
-
Solution:
-
Always aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.[6]
-
Ensure the peptide was stored at the correct temperature and protected from light.
-
Use a fresh aliquot for your experiment.
-
-
Possible Cause 2: Incorrect buffer composition or pH.
-
Solution:
-
Verify that the kinase assay buffer components and pH are optimal for Jak3 activity. A typical buffer might include Tris-HCl, MgCl2, BSA, and DTT.[8]
-
Ensure that the final concentration of any solvent used for reconstitution (e.g., DMSO) is not inhibiting the enzyme.
-
-
Possible Cause 3: Problems with other assay components.
-
Solution:
-
Confirm the activity of the Jak3 enzyme and the concentration of ATP.
-
Run appropriate controls, including a no-enzyme control and a positive control with a known inhibitor or substrate.[9]
-
Issue: High background signal in the assay.
-
Possible Cause: Contamination of the peptide or other reagents.
-
Solution:
Experimental Protocols
Generic Jak3 Kinase Inhibition Assay Protocol
This protocol provides a general framework for a Jak3 kinase assay to screen for peptide inhibitors.
-
Prepare Reagents:
-
Jak3 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[8]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km of Jak3 for ATP.
-
Jak3 Enzyme: Dilute the Jak3 enzyme to the desired concentration in kinase buffer.
-
Peptide Substrate: Prepare a stock solution of a suitable peptide substrate for Jak3 (e.g., a poly(Glu,Tyr) peptide) in an appropriate buffer.[11]
-
Test Peptide (Inhibitor): Reconstitute and serially dilute the lyophilized this compound peptide in the assay buffer.
-
-
Assay Procedure (96-well plate format): a. Add 5 µL of the serially diluted test peptide to the wells. For positive control (no inhibition), add 5 µL of assay buffer. For a blank (no enzyme activity), add buffer. b. Add 20 µL of the peptide substrate solution to all wells. c. To initiate the reaction, add 20 µL of the diluted Jak3 enzyme to all wells except the blank. To the blank wells, add 20 µL of kinase buffer. d. Pre-incubate for 10-15 minutes at room temperature. e. Start the kinase reaction by adding 5 µL of the ATP solution to all wells. f. Incubate the plate at room temperature for 60 minutes.[8]
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a commercial ADP-Glo™ Kinase Assay.[8][12] This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Record the luminescence signal.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test peptide compared to the positive control.
-
Plot the percent inhibition versus the log of the peptide concentration to determine the IC₅₀ value.
-
Visualizations
Caption: The Jak3 signaling pathway is activated by cytokines, leading to the phosphorylation of STAT proteins and subsequent gene expression.
Caption: A typical workflow for a kinase inhibition assay using a lyophilized peptide.
References
- 1. jpt.com [jpt.com]
- 2. primepeptides.co [primepeptides.co]
- 3. m.youtube.com [m.youtube.com]
- 4. cusabio.com [cusabio.com]
- 5. qkine.com [qkine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.de [promega.de]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. JAK3 Kinase Enzyme System Application Note [promega.jp]
Preventing non-specific binding of Jak3tide in kinase assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Jak3tide in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a this compound kinase assay?
Non-specific binding refers to the adhesion of the this compound peptide substrate to surfaces other than the active site of the Jak3 enzyme, such as the walls of the microplate wells or other proteins within the assay mixture.[1][2] This phenomenon is often driven by electrostatic or hydrophobic interactions and can lead to artificially high background signals, resulting in inaccurate measurements of kinase activity.[2]
Q2: What are the primary causes of high non-specific binding with this compound?
Several factors can contribute to elevated non-specific binding of this compound:
-
Properties of the Peptide: The intrinsic physicochemical properties of this compound, including its amino acid sequence, charge, and hydrophobicity, can influence its tendency to bind to surfaces.
-
Assay Surfaces: The material of the microplate or any other solid support can play a significant role. Standard polystyrene plates, for example, can have hydrophobic regions that promote non-specific interactions.
-
Assay Buffer Composition: The pH, ionic strength, and absence of appropriate blocking agents in the kinase reaction buffer can either facilitate or fail to prevent non-specific binding.
-
Insufficient Blocking: Inadequate or improper blocking of the assay surface leaves sites available for this compound to adhere.[3]
-
Contaminants: Impurities in the enzyme preparation or the peptide solution can sometimes contribute to background signal.
Q3: How can I minimize non-specific binding of this compound in my kinase assay?
Several strategies can be employed to reduce non-specific binding:
-
Use of Low-Binding Plates: Utilizing microplates with surfaces specifically engineered to resist protein and peptide adhesion is a primary step.
-
Inclusion of Blocking Agents: Adding inert proteins to the assay buffer can saturate non-specific binding sites on the assay plate.[1][3] Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein.[1][4]
-
Addition of Detergents: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions that lead to non-specific binding.[1]
-
Optimization of Buffer Conditions: Adjusting the salt concentration of the kinase buffer can minimize electrostatic interactions.
-
Thorough Washing: Implementing rigorous wash steps after the kinase reaction is crucial for removing any unbound peptide.
Q4: What are the recommended concentrations for common blocking agents and detergents?
The optimal concentration of blocking agents and detergents should be determined empirically for your specific assay conditions. However, the following table provides common starting ranges.
| Reagent | Type | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | Blocking Agent | 0.1 - 1.0 mg/mL |
| Casein | Blocking Agent | 0.1% - 1.0% (w/v) |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.05% (v/v) |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.05% (v/v) |
Q5: Can other assay components contribute to high background?
Yes, in assays that use antibodies for detection (e.g., ELISA-based formats), non-specific binding of the primary or secondary antibody can also contribute to a high background signal.[5] It is important to include an appropriate blocking agent, such as BSA or serum from the same species as the secondary antibody, in the antibody dilution buffer.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in "no-enzyme" control wells | Non-specific binding of this compound to the assay plate or well surface. | - Switch to low-binding microplates.- Pre-block the plate with a suitable blocking buffer (e.g., 1% BSA) for 1-2 hours at room temperature.- Add a non-ionic detergent, such as 0.05% Tween-20, to both the assay and wash buffers.[1] |
| High background signal in "no-ATP" control wells | Contaminating kinase activity in the Jak3 enzyme preparation. | - Use a highly purified source of the Jak3 enzyme.- If possible, source the enzyme from a different vendor to rule out batch-specific contamination. |
| Inconsistent replicates | - Incomplete or uneven blocking of the well surfaces.- Insufficient washing between steps. | - Ensure the entire surface of each well is exposed to the blocking buffer for a sufficient time.- Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer used. |
| Signal decreases over time | Degradation of the this compound peptide by proteases present in the cell lysate or enzyme preparation. | - Add a broad-spectrum protease inhibitor cocktail to the reaction mixture.[4]- Acetylating the N-terminus of the peptide can also improve its stability in cell lysates.[4] |
Experimental Protocols
Protocol: Standard Jak3 Kinase Assay with Minimized Non-Specific Binding
This protocol outlines a typical procedure for a Jak3 kinase assay using this compound as a substrate, incorporating steps to reduce non-specific binding.
1. Materials:
-
This compound: Lyophilized peptide. Reconstitute in sterile, nuclease-free water or a suitable buffer.
-
Active Jak3 Enzyme: Purified recombinant enzyme.
-
Microplate: 96-well, low-binding assay plate.
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Blocking Buffer: Kinase Assay Buffer supplemented with 1 mg/mL BSA.
-
ATP Solution: 10 mM ATP in sterile water.
-
Stop Solution: 100 mM EDTA.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
-
Detection Reagent: (e.g., Phospho-specific antibody for an ELISA-based assay or ADP-Glo™ for a luminescence-based assay).
2. Procedure:
-
Plate Blocking: Add 100 µL of Blocking Buffer to each well of the low-binding microplate. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Aspirate the Blocking Buffer and wash the wells three times with 200 µL of Wash Buffer per well.
-
Assay Preparation: Prepare the kinase reaction mix. For each reaction, combine the desired concentration of this compound and active Jak3 enzyme in the Kinase Assay Buffer.
-
Initiate Reaction: Add the kinase reaction mix to the appropriate wells. To initiate the kinase reaction, add ATP to a final concentration that is at or near the Km for Jak3. Include "no-enzyme" and "no-ATP" controls.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution to each well.
-
Washing: Wash the wells five times with 200 µL of Wash Buffer per well to remove unbound this compound and ATP.
-
Detection: Proceed with the detection method of choice (e.g., add phospho-specific antibody followed by a labeled secondary antibody for ELISA, or add reagents for luminescence or fluorescence-based detection).[6]
Visualizations
Caption: Simplified Jak-STAT signaling pathway.
Caption: Experimental workflow for a kinase assay.
Caption: Troubleshooting high background signals.
References
- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. bmglabtech.com [bmglabtech.com]
How to minimize lot-to-lot variability with Jak3tide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lot-to-lot variability when using Jak3tide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide substrate commonly used in kinase assays to measure the activity of Janus kinase 3 (JAK3). Its amino acid sequence is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys.[1] The tyrosine residue at position 7 serves as the phosphorylation site for JAK3.[1] These assays are crucial for studying enzyme kinetics and for screening potential inhibitors of JAK3, a key enzyme in the JAK/STAT signaling pathway involved in various cellular processes, including immunity, cell proliferation, and differentiation.[2][3][4][5]
Q2: What are the primary sources of lot-to-lot variability with synthetic peptides like this compound?
Lot-to-lot variability in synthetic peptides can arise from several factors during manufacturing and handling:
-
Synthesis Impurities: The solid-phase peptide synthesis (SPPS) process can introduce impurities such as deletion sequences (missing amino acids), truncated sequences, or incompletely deprotected peptides.[6] These impurities may or may not be efficiently removed during purification and can interfere with the kinase assay.
-
Residual Reagents: Reagents used during synthesis and purification, such as trifluoroacetic acid (TFA), can remain in the final peptide preparation. TFA is known to affect biological assays, including cell proliferation and enzyme activity.[4][7]
-
Peptide Modifications: Peptides containing certain amino acids can be prone to modifications like oxidation (Met, Cys, Trp) or deamidation (Asn, Gln). These modifications can alter the peptide's structure and its ability to act as a substrate.
-
Handling and Storage: Improper handling and storage can lead to degradation of the peptide. Factors such as exposure to moisture, light, oxygen, and repeated freeze-thaw cycles can compromise peptide integrity.[8]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the stability and consistency of this compound across experiments, follow these storage and handling guidelines:
-
Long-term Storage: For long-term storage, lyophilized this compound should be stored at -20°C or preferably at -80°C in a desiccated, dark environment.[8]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation.[8] There is no universal solvent for all peptides, so it is best to consult the manufacturer's certificate of analysis for the recommended solvent. For initial solubilization, sterile, distilled water is often a good starting point. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.
-
Solution Storage: Storing peptides in solution for extended periods is not recommended. If necessary, prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Use sterile buffers at a pH of 5-6 to prolong the shelf-life of the peptide in solution.[8]
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results in Kinase Assay
| Potential Cause | Troubleshooting Step |
| This compound Lot-to-Lot Variability | Qualify each new lot of this compound before use in critical experiments. Run a side-by-side comparison with the previous, validated lot using the same experimental conditions. Assess key parameters such as Km and Vmax. |
| This compound Purity and Impurities | Review the certificate of analysis for the purity of the peptide lot. Consider performing in-house quality control such as HPLC or mass spectrometry to verify purity and identify potential impurities. Impurities can sometimes act as inhibitors or substrates for the kinase, leading to variable results.[6] |
| Contaminants in Reagents | Ensure all reagents, including buffers, ATP, and the kinase itself, are of high quality and free from contaminants. Prepare fresh buffers and ATP solutions regularly. |
| Assay Conditions | Optimize assay conditions such as incubation time, temperature, and concentrations of enzyme, substrate, and ATP. Ensure these parameters are kept consistent across all experiments. |
Issue 2: Poor Phosphorylation of this compound
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new lot of the peptide. |
| Suboptimal Assay Buffer pH | The pH of the reaction buffer can significantly impact kinase activity. While the optimal pH can vary, a starting point for many kinase assays is around pH 7.4.[9] It is recommended to test a pH range (e.g., 6.5 to 8.5) to determine the optimal condition for your specific assay. |
| Incorrect Assay Temperature | Most kinase assays are performed at 30°C or room temperature.[2][10] However, the optimal temperature can vary. If poor activity is observed, consider optimizing the temperature. Ensure the temperature is consistent throughout the experiment and across different experiments. |
| This compound Solubility Issues | Ensure the peptide is fully dissolved in the assay buffer. Aggregated peptide will not be an effective substrate. If solubility is an issue, try different solubilization methods as recommended by the manufacturer or literature for similar peptides. |
| Inactive Kinase | Verify the activity of the JAK3 enzyme using a known positive control substrate or by running a control reaction with a previously validated lot of this compound. |
Experimental Protocols
Detailed Protocol: In Vitro JAK3 Kinase Assay
This protocol is a general guideline for a 96-well plate-based luminescent kinase assay to measure JAK3 activity using this compound. The principle of this assay is to quantify the amount of ADP produced, which is directly proportional to the kinase activity.[2]
Materials:
-
This compound
-
Recombinant active JAK3 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water) and further dilute it in Kinase Assay Buffer to the desired working concentration.
-
Prepare a stock solution of ATP in Kinase Assay Buffer.
-
Dilute the active JAK3 enzyme in Kinase Assay Buffer to the desired concentration just before use. Keep the enzyme on ice.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the following components in this order:
-
5 µL of Kinase Assay Buffer (for control wells) or inhibitor solution (for test wells).
-
10 µL of this compound solution.
-
10 µL of ATP solution.
-
-
Initiate the kinase reaction by adding 10 µL of the diluted JAK3 enzyme solution to each well. For "no enzyme" control wells, add 10 µL of Kinase Assay Buffer instead.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, proceed with the ADP detection according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating at room temperature.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubating at room temperature.
-
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the JAK3 kinase activity.
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Lots of this compound
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 96.2% | > 95% |
| Molecular Weight (by MS) | 1813.1 Da | 1813.0 Da | 1813.0 ± 1.0 Da |
| Peptide Content | 85% | 78% | > 70% |
| TFA Content | < 1% | < 1% | < 1% |
Table 2: Troubleshooting Lot-to-Lot Variability - A Hypothetical Case Study
| Experiment | This compound Lot A (Validated) | This compound Lot B (New) | Observation | Action Taken |
| Initial Screen (IC50 of Inhibitor X) | 10 nM | 50 nM | Significant shift in IC50. | |
| Purity Check (HPLC) | Single major peak at expected retention time. | Major peak with a small shoulder peak. | Suggests the presence of an impurity. | Contacted manufacturer for further analysis. Re-purification of Lot B attempted. |
| Enzyme Titration | Linear increase in activity with increasing enzyme concentration. | Lower overall activity and non-linear response at higher enzyme concentrations. | Indicates potential inhibitory effect of an impurity. | New lot of this compound requested from the manufacturer. |
Visualizations
Caption: JAK/STAT signaling pathway and the role of this compound in an in vitro kinase assay.
Caption: General experimental workflow for a JAK3 kinase assay using this compound.
Caption: A logical troubleshooting workflow for addressing common issues in this compound kinase assays.
References
- 1. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Quantification of protein phosphorylation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
Validation & Comparative
Validating JAK3 Kinase Assay Results: A Comparative Guide to Using Jak3tide and Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of Janus Kinase 3 (JAK3) activity is crucial for the development of novel therapeutics for autoimmune diseases and cancer. This guide provides a comprehensive comparison of the commonly used peptide substrate, Jak3tide, with an alternative polymer-based substrate, Poly(Glu, Tyr) 4:1, for the validation of JAK3 kinase assay results. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for specific research needs.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes. Its restricted expression pattern makes it an attractive therapeutic target.[3] Validating the results of JAK3 kinase assays is paramount for confirming inhibitor potency and selectivity. The choice of substrate in these assays can significantly impact the quality and reliability of the data.
Comparison of Substrate Performance
Quantitative Data Summary: this compound
| Performance Metric | Value | Source |
| Z'-Factor | > 0.7 | BellBrook Labs |
Quantitative Data Summary: Poly(Glu, Tyr) 4:1
| Performance Metric | Value | Source |
| Suitability | Good substrate for JAK family kinases | (Referenced in multiple assay kits) |
| Concentration | 0.2 mg/ml (final) | BPS Bioscience |
Note: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[4][5] The lack of directly comparable Km and Vmax values highlights a gap in the current literature and emphasizes the need for such studies to allow for a more objective comparison of these substrates.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the practical application of these substrates, the following diagrams illustrate the JAK3 signaling pathway and a general experimental workflow for a JAK3 kinase assay.
Detailed Experimental Protocols
The following protocols are generalized from commercially available kinase assay kits and should be optimized for specific experimental conditions.
Protocol 1: JAK3 Kinase Assay using this compound
This protocol is based on the use of a peptide substrate and a detection method that measures ADP production, such as the Transcreener® ADP² Assay.[6]
Materials:
-
Recombinant human JAK3 enzyme
-
This compound peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
Detection Reagent (e.g., Transcreener® ADP² FP Assay Kit)
-
384-well plates
Procedure:
-
Prepare a master mix of Kinase Buffer, ATP, and this compound. A typical starting concentration for ATP is 10 µM and for this compound is 20 µM.[6]
-
To the wells of a 384-well plate, add the test compounds (inhibitors) or vehicle control.
-
Add the JAK3 enzyme to the wells.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² Detection Mix.
-
Incubate for an additional 60 minutes at room temperature.
-
Read the plate on a suitable plate reader (e.g., for fluorescence polarization).
-
Analyze the data to determine kinase activity and inhibitor potency.
Protocol 2: JAK3 Kinase Assay using Poly(Glu, Tyr) 4:1
This protocol is based on the use of a polymer substrate and a detection method that measures ATP depletion, such as the Kinase-Glo® Max Assay.[1][8]
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
5x Kinase Assay Buffer
-
Detection Reagent (e.g., Kinase-Glo® Max)
-
96-well plates
Procedure:
-
Thaw the 5x Kinase Assay Buffer, ATP, and Poly(Glu, Tyr) 4:1 substrate.[9]
-
Prepare a master mixture containing 5x Kinase Assay Buffer, ATP (final concentration typically 10 µM), and Poly(Glu, Tyr) 4:1 (final concentration typically 0.2 mg/ml).[9][10]
-
Add 25 µl of the master mixture to each well of a 96-well plate.[9]
-
Add 5 µl of the test inhibitor solution or inhibitor buffer (for positive and blank controls) to the appropriate wells.[9]
-
To the wells designated as "Blank", add 20 µl of 1x Kinase Assay Buffer.[9]
-
Thaw the JAK3 enzyme on ice and dilute it to the desired concentration (e.g., ~0.25 ng/µl) in 1x Kinase Assay Buffer.[9]
-
Add 20 µl of the diluted JAK3 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µl of Kinase-Glo® Max reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the kinase activity based on the difference in luminescence between the control and experimental wells.
Logical Comparison of Substrates
The choice between a defined peptide substrate like this compound and a random polymer like Poly(Glu, Tyr) 4:1 depends on the specific goals of the assay.
Conclusion
Both this compound and Poly(Glu, Tyr) 4:1 are viable substrates for use in JAK3 kinase assays. This compound, as a specific peptide substrate, is well-suited for detailed mechanistic studies and may offer lower background signals. Its performance is supported by a reported Z'-factor of over 0.7, indicating a robust assay.[6] Poly(Glu, Tyr) 4:1 serves as a more general and cost-effective substrate for a broad range of tyrosine kinases, including JAK3, and is frequently included in commercially available assay kits.[1][2]
The selection of the appropriate substrate should be guided by the specific experimental requirements, such as the need for high specificity versus broad applicability, and the desired assay format and detection method. For rigorous validation of JAK3 kinase assay results, it is recommended to characterize the chosen substrate under the specific experimental conditions to ensure optimal performance and data reliability. Further studies directly comparing the kinetic parameters of these and other substrates for JAK3 would be highly valuable to the research community.
References
- 1. assayquant.com [assayquant.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com.br [promega.com.br]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to Commercially Available JAK3 Substrates for Researchers
For researchers and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of Janus Kinase 3 (JAK3) activity. This guide provides a detailed comparison of commercially available substrates for JAK3, focusing on their properties and applications in in vitro kinase assays.
While the term "Jak3tide" is used by some suppliers, it is important to note that this is one of several peptide substrates available for JAK3 kinase assays. This guide will compare this compound to other commonly used substrates, providing available data to assist researchers in making an informed decision for their specific experimental needs. The substrates covered in this comparison are:
-
This compound: A synthetic peptide with a specific amino acid sequence.
-
PDKtide: Another synthetic peptide that has been utilized as a substrate for JAK3 in research settings.
-
Poly(Glu, Tyr) 4:1: A random copolymer of glutamic acid and tyrosine, widely used in commercial JAK3 assay kits.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of the three JAK3 substrates. It is important to note that while peptide sequences and molecular weights are well-defined for this compound and PDKtide, comprehensive kinetic parameters such as Km and Vmax for these substrates with JAK3 are not extensively reported in publicly available literature. The provided assay concentrations are indicative of typical usage and may require optimization for specific experimental conditions.
| Feature | This compound | PDKtide | Poly(Glu, Tyr) 4:1 |
| Peptide Sequence | Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys (GGEEEEYFELVKKKK) | KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC | Random polymer, no specific sequence |
| Molecular Weight (Da) | 1945.2 | 4771.3 | Variable (typically 20,000-50,000) |
| Typical Assay Concentration | 20 µM | Not explicitly defined for JAK3 assays | 0.2 µg/µL |
| Km for JAK3 | Data not readily available | Data not readily available | Data not readily available |
| Vmax with JAK3 | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols: A Guideline for In Vitro JAK3 Kinase Assays
The following is a generalized protocol for an in vitro kinase assay to compare the phosphorylation of different substrates by JAK3. This protocol is a starting point and should be optimized for specific laboratory conditions and reagents.
Objective: To determine the kinetic parameters (Km and Vmax) of different substrates for the JAK3 enzyme.
Materials:
-
Recombinant active JAK3 enzyme
-
JAK3 substrate peptides (this compound, PDKtide) or polymer (Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (radio-labeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on detection method)
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assays)
Procedure:
-
Substrate Preparation: Prepare stock solutions of each substrate in an appropriate buffer (e.g., deionized water or kinase buffer). Create a series of dilutions to test a range of substrate concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the varying concentrations of the substrate to the wells.
-
Add the JAK3 enzyme to each well. Pre-incubate the enzyme and substrate for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C).
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing a fixed concentration of ATP (including a tracer amount of [γ-³²P]ATP if using a radiometric assay).
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at the reaction temperature. Ensure the reaction time is within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's instructions for the specific detection reagent. These assays typically measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the initial reaction velocity (rate of substrate phosphorylation) against the substrate concentration.
-
Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax for each substrate.
-
Visualizing Key Processes
To better understand the context of JAK3 activity and the experimental procedures, the following diagrams have been generated.
Comparative Analysis of Jak3tide Substrate Specificity Across the Janus Kinase Family
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity of the Jak3tide Peptide Substrate
This guide provides a comparative analysis of the specificity of this compound, a known peptide substrate for Janus Kinase 3 (JAK3), across the other members of the Janus kinase (JAK) family: JAK1, JAK2, and Tyrosine Kinase 2 (TYK2). Understanding the cross-reactivity of this substrate is crucial for the accurate interpretation of in vitro kinase assay results and for the development of selective JAK inhibitors.
The Janus kinase family, comprising four intracellular, non-receptor tyrosine kinases, plays a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and hematological malignancies.[3] The development of selective inhibitors requires precise assays to determine their activity against each JAK family member, highlighting the need for well-characterized substrates.
This compound: A Substrate for Kinase Activity Measurement
This compound is a synthetic peptide with the sequence Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys. It is utilized as a substrate in kinase assays to measure the catalytic activity of JAK3. The tyrosine residue within the sequence serves as the phosphorylation site for the kinase.
Cross-Reactivity Profile of this compound
While this compound is established as a substrate for JAK3, evidence suggests it is also recognized and phosphorylated by JAK2. However, comprehensive, publicly available quantitative data directly comparing the kinetic parameters (e.g., Km and Vmax) or the phosphorylation efficiency of this compound across all four JAK family members (JAK1, JAK2, JAK3, and TYK2) is limited.
Based on available information, a qualitative assessment of this compound's cross-reactivity is presented below. Researchers are encouraged to perform their own comprehensive kinetic analysis to determine the precise specificity in their experimental settings.
Table 1: Qualitative Cross-Reactivity of this compound with Janus Kinase Family Members
| Kinase | Phosphorylation of this compound | Notes |
| JAK1 | Phosphorylation activity is not well-documented in publicly available literature. | Researchers should empirically determine the extent of JAK1-mediated phosphorylation of this compound. |
| JAK2 | Known to phosphorylate this compound. | The relative efficiency compared to JAK3 is not consistently reported. |
| JAK3 | Primary Substrate. | This compound is designed and routinely used as a substrate for measuring JAK3 kinase activity. |
| TYK2 | Phosphorylation activity is not well-documented in publicly available literature. | Empirical validation is necessary to assess the potential for TYK2 to phosphorylate this compound. |
Experimental Protocol for Comparative Kinase Assay
To quantitatively assess the cross-reactivity of this compound, a standardized in vitro kinase assay should be performed for each JAK family member. The following protocol provides a general framework that can be adapted to specific laboratory conditions and detection methods (e.g., radiometric, fluorescence-based, or luminescence-based).
Objective: To determine and compare the phosphorylation of this compound by JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 (purified enzymes)
-
This compound peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radioactive detection
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter (for radiometric assay) or plate reader (for non-radioactive assays)
-
96-well or 384-well assay plates
-
Stop solution (e.g., phosphoric acid for radiometric assay, or EDTA for others)
Procedure:
-
Enzyme Preparation: Dilute each recombinant JAK enzyme to a working concentration in kinase buffer. The optimal concentration for each kinase should be determined empirically to ensure the reaction is in the linear range.
-
Substrate and ATP Preparation: Prepare a master mix containing this compound and ATP in kinase buffer. For radiometric assays, include [γ-³²P]ATP in the ATP mix. The final concentration of this compound and ATP should be optimized, ideally around the Km value for JAK3 if known, or tested across a range of concentrations.
-
Kinase Reaction:
-
Add a fixed volume of the diluted kinase enzyme to the wells of the assay plate. Include a no-enzyme control for background subtraction.
-
Initiate the reaction by adding the this compound/ATP master mix to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear phase of the reaction.
-
-
Reaction Termination: Stop the reaction by adding the appropriate stop solution.
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays (e.g., ADP-Glo™, HTRF®, AlphaScreen®): Follow the manufacturer's instructions for the specific detection reagent to measure the amount of phosphorylated substrate or ADP produced.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all measurements.
-
Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.
-
Compare the activity of JAK1, JAK2, and TYK2 to that of JAK3 to determine the relative cross-reactivity.
-
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To further aid in the understanding of the biological context and the experimental approach, the following diagrams are provided.
References
Measuring JAK3 Activity: A Comparative Guide to Jak3tide and Full-Length Protein Substrates
For researchers, scientists, and drug development professionals, accurately measuring the activity of Janus kinase 3 (JAK3) is critical for understanding its role in immunology and for the development of targeted therapies. The choice of substrate in a kinase assay is a pivotal decision that can significantly impact the experimental results. This guide provides a detailed comparison of two common substrate types for measuring JAK3 activity: the synthetic peptide Jak3tide and full-length protein substrates.
Janus kinase 3 is a member of the JAK family of intracellular, non-receptor tyrosine kinases that are essential for cytokine-mediated signaling.[1][2] The JAK/STAT signaling pathway, in which JAK3 is a key player, regulates the development and function of immune cells.[3][4] Dysregulation of JAK3 activity is associated with severe combined immunodeficiency (SCID), autoimmune disorders, and cancer.[2][3][5] Therefore, the reliable measurement of JAK3 kinase activity is fundamental for both basic research and drug discovery.
This guide will delve into the practical and theoretical differences between using this compound, a short synthetic peptide, and full-length proteins, such as STAT5 or the generic substrate Poly(Glu,Tyr), for in vitro kinase assays.
Quantitative Comparison of Substrate Characteristics
While direct head-to-head kinetic comparisons in a single study are limited in publicly available literature, a qualitative and semi-quantitative comparison can be compiled from various sources. The following table summarizes the key characteristics of this compound and full-length protein substrates for JAK3 activity measurement.
| Feature | This compound | Full-Length Protein Substrates (e.g., STAT5, Poly(Glu,Tyr)) |
| Nature | Synthetic peptide, typically 13-15 amino acids.[6][7][8] | Full-length recombinant protein or a large polypeptide.[1][2] |
| Specificity | Designed to contain a specific phosphorylation site for JAK3, but may show cross-reactivity with other JAK family members.[8] | More likely to represent a physiologically relevant substrate, potentially offering higher specificity due to secondary and tertiary structures. However, generic substrates like Poly(Glu,Tyr) are non-specific.[9] |
| Kinetics | Generally exhibits higher Km values compared to full-length proteins, indicating lower binding affinity.[10] | Typically has lower Km values, reflecting a more natural and higher-affinity interaction with the kinase.[10] |
| Assay Formats | Amenable to a wide range of high-throughput screening (HTS) formats, including fluorescence polarization (FP), FRET, and ADP-Glo.[11][12] | Can be used in various formats, but may be less suitable for certain HTS applications due to their size and complexity. Commonly used in radiometric and ELISA-based assays.[1][2] |
| Handling & Solubility | Generally easy to handle, with good solubility in aqueous buffers.[10] | Can be more challenging to produce, purify, and maintain in a properly folded, active state. Solubility can also be a concern.[10] |
| Cost | Relatively inexpensive to synthesize. | Production and purification of high-quality recombinant proteins can be costly and time-consuming. |
| Physiological Relevance | Lacks the structural context of the native substrate, which may not fully reflect in vivo phosphorylation events.[9] | More closely mimics the natural substrate, providing data that may be more physiologically relevant.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for JAK3 kinase assays using both this compound and a generic full-length protein substrate, Poly(Glu,Tyr). These protocols are based on commercially available assay kits and literature.
Table of Experimental Protocols
| Step | JAK3 Kinase Assay with this compound (ADP-Glo™ Format) | JAK3 Kinase Assay with Poly(Glu,Tyr) (Kinase-Glo® Format) |
| 1. Reagent Preparation | Prepare 2x Kinase Reaction Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT). Prepare a solution of this compound substrate and ATP in the reaction buffer. | Prepare 5x Kinase Assay Buffer. Prepare a master mixture containing the kinase assay buffer, ATP, and Poly(Glu;Tyr, 4:1) substrate.[1] |
| 2. Enzyme Preparation | Dilute recombinant human JAK3 enzyme to the desired concentration in Kinase Reaction Buffer. | Thaw and dilute recombinant human JAK3 enzyme to the desired concentration (e.g., ~0.25 ng/µl) in 1x Kinase Assay Buffer.[1] |
| 3. Kinase Reaction | In a 384-well plate, add 2µl of diluted JAK3 enzyme, 2µl of the substrate/ATP mix, and 1µl of test compound or vehicle. Incubate at room temperature for 60 minutes.[12] | To a 96-well plate, add 25µl of the master mixture. Add 5µl of the test inhibitor or vehicle. Initiate the reaction by adding 20µl of diluted JAK3 enzyme. Incubate at 30°C.[1] |
| 4. Signal Detection | Add 5µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. Add 10µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3][12] | Add an equal volume of Kinase-Glo® MAX reagent to the completed kinase reaction. Mix and incubate at room temperature to measure the remaining ATP via a luminescent signal. |
| 5. Data Acquisition | Measure luminescence using a plate reader. The signal positively correlates with JAK3 activity. | Measure luminescence using a plate reader. The signal is inversely proportional to JAK3 activity. |
Visualizing the Concepts
To better understand the context and workflow, the following diagrams illustrate the JAK3 signaling pathway and the experimental workflows for both substrate types.
Caption: The JAK3 signaling cascade.
Caption: JAK3 kinase assay workflows.
Concluding Remarks
The choice between this compound and a full-length protein substrate for measuring JAK3 activity depends on the specific research question and experimental constraints.
This compound is an excellent choice for:
-
High-throughput screening (HTS) of large compound libraries due to its ease of use, lower cost, and compatibility with various automated assay formats.[10][11]
-
Routine enzyme activity measurements where high precision and reproducibility are required.
Full-length protein substrates are more suitable for:
-
Studies requiring high physiological relevance, such as investigating the mechanism of action of specific inhibitors or understanding the regulation of JAK3 by its natural substrates.[9]
-
Secondary screening and lead optimization, where a more biologically relevant system is necessary to validate hits from an initial HTS campaign.
-
Investigating the phosphorylation of specific domains or residues within the natural substrate.
Ultimately, a multi-faceted approach is often the most robust. An initial large-scale screen using a peptide substrate like this compound can efficiently identify potential inhibitors, which can then be validated and further characterized using a more physiologically relevant full-length protein substrate assay. This strategy leverages the advantages of both substrate types to accelerate the discovery and development of novel JAK3-targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.de [promega.de]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cn.sinobiological.com [cn.sinobiological.com]
- 9. Application of a peptide-based assay to characterize inhibitors targeting protein kinases from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. promega.com [promega.com]
A Comparative Guide to the Reproducibility and Robustness of Jak3tide-Based Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 3 (Jak3) is a critical enzyme in cytokine signaling pathways, making it a significant target for therapeutic intervention in various autoimmune diseases and cancers. Consequently, the development of reliable and robust assays to screen for Jak3 inhibitors is paramount. This guide provides an objective comparison of commonly employed Jak3tide-based kinase assays, focusing on their reproducibility and robustness, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The selection of a kinase assay platform is a critical decision in any drug discovery campaign, directly impacting the quality and reliability of screening data. The following tables summarize key quantitative performance metrics for popular this compound-based assay formats.
| Performance Metric | Radiometric Assay | TR-FRET Assay | Luminescence (ADP-Glo™) Assay |
| Typical Z'-Factor | ≥ 0.7 | ≥ 0.7[1][2] | > 0.7[3][4] |
| Intra-Assay Variability (%CV) | < 10%[5][6] | < 10% | < 10% |
| Inter-Assay Variability (%CV) | < 15%[5][6] | < 15% | < 15% |
| Signal-to-Background (S/B) Ratio | High | High | High[3] |
Table 1: Comparison of Reproducibility and Robustness Metrics. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay. The Coefficient of Variation (%CV) is a measure of the precision of the assay.
| Assay Parameter | Radiometric Assay | TR-FRET Assay | Luminescence (ADP-Glo™) Assay | Alternative Substrate: Poly(Glu, Tyr) |
| Substrate | This compound Peptide | This compound Peptide | This compound Peptide | Poly(Glu, Tyr) 4:1 |
| Detection Method | ³²P or ³³P incorporation | Time-Resolved Fluorescence Resonance Energy Transfer | Luciferase-based luminescence | Varies by assay platform |
| Throughput | Medium to High | High | High | High |
| Compound Interference | Low | Potential for fluorescence interference | Potential for luciferase inhibitors | Varies by assay platform |
| Cost | Moderate (³²P/³³P, scintillation fluid) | High (proprietary reagents, antibodies) | High (proprietary reagents) | Lower substrate cost |
Table 2: Comparison of Assay Parameters and Substrates. This table highlights the key differences in the principles and practical considerations of each assay format.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the Jak3 signaling pathway and a generalized experimental workflow for a this compound-based kinase assay.
Caption: The canonical Jak3 signaling pathway initiated by cytokine binding.
Caption: A generalized workflow for a this compound-based kinase assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key this compound-based kinase assays.
Radiometric [³²P] Kinase Assay Protocol
The radiometric assay is considered a gold standard due to its direct measurement of phosphate incorporation.[7]
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing Jak3 enzyme, this compound peptide substrate, and assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add test compounds dissolved in DMSO or DMSO alone (for control wells) to the reaction mix.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Jak3.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated this compound will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unbound radioactivity.
-
Detection: Dry the paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
TR-FRET assays offer a homogeneous format with high throughput capabilities.[8]
-
Reaction Setup: In a low-volume 384-well plate, add Jak3 enzyme, a biotinylated this compound substrate, and assay buffer.
-
Compound Addition: Add test compounds or DMSO to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for 60-120 minutes.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths. The ratio of these signals is proportional to the amount of phosphorylated substrate.
Luminescence (ADP-Glo™) Kinase Assay Protocol
The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[3]
-
Kinase Reaction: In a white, opaque 96- or 384-well plate, set up the kinase reaction containing Jak3 enzyme, this compound substrate, and assay buffer.
-
Compound Addition: Add test compounds or DMSO.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Signal Reading: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the Jak3 kinase activity.
Conclusion
The choice of a this compound-based kinase assay depends on a variety of factors including the specific research question, available instrumentation, desired throughput, and budget. Radiometric assays, while being highly sensitive and less prone to compound interference, involve the handling of radioactive materials. TR-FRET and luminescence-based assays offer non-radioactive, high-throughput alternatives but can be susceptible to interference from fluorescent or colored compounds, or compounds that inhibit the detection enzyme (e.g., luciferase). For all assay formats, proper validation, including the determination of Z'-factor and intra- and inter-assay variability, is crucial to ensure the generation of high-quality, reproducible, and robust data for the successful identification and characterization of Jak3 inhibitors.
References
- 1. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. salimetrics.com [salimetrics.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Confirming Inhibitor Specificity: A Comparative Guide to Using Jak3tide
For researchers, scientists, and drug development professionals, establishing the precise specificity of a kinase inhibitor is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies for confirming inhibitor specificity against Janus Kinase 3 (JAK3), with a focus on the utility of the peptide substrate, Jak3tide. We present detailed experimental protocols, comparative data, and visual workflows to aid in the design and interpretation of these critical assays.
The development of selective kinase inhibitors is paramount to minimizing off-target effects and improving the therapeutic index of novel drug candidates. JAK3, a key player in cytokine signaling and immune cell function, is a critical target for a range of autoimmune diseases.[1] Consequently, rigorous assessment of an inhibitor's activity against JAK3 versus other closely related kinases is essential. This compound, a synthetic peptide containing a specific phosphorylation site for JAK3, offers a valuable tool for in vitro kinase assays to determine inhibitor potency and selectivity.[2]
Comparing Substrates for JAK3 Inhibition Assays: Peptides vs. Full-Length Proteins
The choice of substrate in a kinase assay can significantly influence the determined inhibitor potency (IC50). While full-length proteins, such as STAT5, represent the natural substrates of JAK3, peptide substrates like this compound offer several practical advantages in a screening environment.
| Substrate Type | Advantages | Disadvantages |
| This compound (Peptide) | High purity and batch-to-batch consistency. | May not fully recapitulate the native protein's conformation and allosteric regulation. |
| Amenable to high-throughput screening formats. | Lacks potential secondary binding sites that might influence inhibitor affinity. | |
| Reduced lot-to-lot variability compared to recombinant proteins. | ||
| Full-Length Protein (e.g., STAT5) | Represents the biologically relevant substrate. | More complex to produce and purify, leading to potential variability. |
| Includes all potential inhibitor binding sites and allosteric domains. | Can be more challenging to use in high-throughput formats. | |
| Allows for the study of inhibitors that may bind outside the active site. | May be subject to post-translational modifications that can affect kinase activity. |
Alternative Peptide Substrates for JAK3
While this compound is a commonly used substrate, other peptide sequences can also be employed to assess JAK3 activity. The choice of peptide can influence the kinetic parameters of the kinase reaction and, consequently, the measured IC50 values of inhibitors.
| Peptide Substrate | Sequence | Phosphorylation Site |
| This compound | GGEEEEYFELVKKKK[2] | Tyrosine (Y) at position 7 |
| Poly(Glu, Tyr) 4:1 | A random polymer of glutamic acid and tyrosine | Multiple tyrosine residues |
Quantitative Comparison of JAK Inhibitor Specificity
To illustrate the importance of profiling inhibitors against a panel of related kinases, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several clinically relevant JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | [3] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [4][5] |
| Upadacitinib | 45 | 109 | 2100 | 4700 | [4] |
| Filgotinib | 10 | 28 | 810 | 116 | [6] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Two common methods for determining inhibitor specificity using a peptide substrate like this compound are the radiometric assay and the ADP-Glo™ luminescence-based assay.
Radiometric Kinase Assay Protocol
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound substrate.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]
-
Test inhibitor (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant JAK3 enzyme, and this compound substrate.
-
Add the test inhibitor at various concentrations (typically in a serial dilution). A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay Protocol
This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound peptide
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[7]
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Procedure:
-
In a 384-well plate, add the test inhibitor at various concentrations. Include a DMSO control.[7]
-
Add the JAK3 enzyme to the wells.[7]
-
Add a mixture of this compound substrate and ATP to initiate the reaction.[7]
-
Incubate at room temperature for 60 minutes.[7]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate-reading luminometer.[7]
-
Calculate the percent inhibition and determine the IC50 value as described in the radiometric assay protocol.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.de [promega.de]
A Comparative Analysis of Kinase Assay Formats Utilizing Jak3tide
For researchers, scientists, and drug development professionals, selecting the optimal assay format is a critical step in the study of Janus kinase 3 (Jak3) and the evaluation of its inhibitors. This guide provides a comparative analysis of three common kinase assay formats—Luminescence-based (ADP-Glo™), Fluorescence-based (Transcreener®), and Radiometric—using the specific peptide substrate, Jak3tide.
Jak3 is a member of the Janus kinase family of non-receptor tyrosine kinases that play crucial roles in cytokine-mediated signaling.[1] Dysregulation of Jak3 activity is implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention. This compound is a synthetic peptide substrate specifically designed for measuring Jak3 kinase activity.[2] This guide will delve into the principles, performance characteristics, and experimental protocols for each assay format to aid in making an informed decision for your research needs.
At a Glance: Comparison of this compound Assay Formats
| Feature | Luminescence (ADP-Glo™) | Fluorescence (Transcreener®) | Radiometric |
| Principle | Measures ADP produced by converting it to ATP, which generates a luminescent signal.[3] | Directly detects ADP, which competes with a fluorescent tracer for an antibody, altering the fluorescent signal.[2] | Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into this compound.[4][5] |
| Signal Output | Luminescence (RLU) | Fluorescence Polarization (FP), Fluorescence Intensity (FI), or Time-Resolved FRET (TR-FRET) | Radioactivity (Counts Per Minute) |
| Throughput | High to Very High | High to Very High | Medium to High |
| Sensitivity | High | High | Very High (Gold Standard) |
| Reagents | Proprietary reagents, luciferase, ATP, substrate | Antibody, tracer, ATP, substrate | Radiolabeled [γ-³²P]ATP, substrate, phosphocellulose paper |
| Safety | Standard lab safety | Standard lab safety | Requires handling and disposal of radioactive materials |
| Cost | Moderate | Moderate to High | Low reagent cost, but high equipment and disposal cost |
| Interference | Less susceptible to compound fluorescence, but potential for luciferase inhibitors | Can be affected by fluorescent compounds | Minimal interference from compounds |
Signaling Pathway and Assay Principles
The Jak3 signaling cascade is initiated by cytokine binding to their receptors, leading to the autophosphorylation and activation of Jak3. Activated Jak3 then phosphorylates downstream targets, including STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene expression. All three assay formats discussed here measure the initial step of this process: the catalytic activity of Jak3 on a substrate.
The following diagrams illustrate the fundamental workflow of each assay format.
Performance Data
Table 1: Luminescence (ADP-Glo™) Assay Performance
| Parameter | Value | Reference |
| Z'-factor | > 0.7 | [6][7] |
| Signal-to-Background | High | [7] |
| ATP Concentration | Up to 1 mM | [3] |
| Example IC₅₀ (Staurosporine) | ~5 nM | [6] |
Table 2: Fluorescence (Transcreener®) Assay Performance
| Parameter | Value | Reference |
| Z'-factor | > 0.7 | [2] |
| ATP Concentration | 0.1 µM to 1 mM | [8] |
| Substrate | This compound (20 µM) | [2] |
| Jak3 Concentration | 3 nM | [2] |
Table 3: Radiometric Assay Performance
| Parameter | Value | Reference |
| Assay Principle | Direct measurement of phosphorylation | [4][5] |
| Sensitivity | Gold standard, very high | [5] |
| Substrate Compatibility | Peptides and proteins | [5] |
| Interference | Low susceptibility to compound interference | [9] |
Experimental Protocols
Luminescence (ADP-Glo™) this compound Kinase Assay Protocol
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[10]
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
-
Jak3 Enzyme: Dilute to the desired concentration in Kinase Buffer.
-
This compound/ATP Mix: Prepare a solution containing this compound and ATP in Kinase Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO).
-
Add 2 µl of diluted Jak3 enzyme.
-
Add 2 µl of the this compound/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Fluorescence (Transcreener®) this compound Kinase Assay Protocol
This protocol is based on the BellBrook Labs Transcreener® ADP² Assay.[2]
-
Prepare Reagents:
-
Enzyme Buffer: 20 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35.
-
Jak3 Enzyme: Dilute to 3 nM in Enzyme Buffer.
-
Substrate/ATP Mix: Prepare a solution containing 20 µM this compound and 10 µM ATP in Enzyme Buffer.
-
Transcreener® ADP² Detection Mix: Prepare according to the manufacturer's instructions for the desired readout (FP, FI, or TR-FRET).
-
-
Kinase Reaction:
-
In a suitable assay plate (e.g., black 384-well for FP/FI), add inhibitor or vehicle.
-
Add the Jak3 enzyme solution.
-
Add the Substrate/ATP Mix to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a multimode plate reader configured for the chosen fluorescence readout.
-
Radiometric this compound Kinase Assay Protocol
This is a general protocol that can be adapted for a this compound assay.[4]
-
Prepare Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
Jak3 Enzyme: Dilute to the desired concentration in Kinase Reaction Buffer.
-
This compound Substrate: Prepare a stock solution in water or a suitable buffer.
-
[γ-³²P]ATP: Prepare a working solution by mixing labeled and unlabeled ATP to the desired specific activity and final concentration.
-
-
Kinase Reaction:
-
Set up reactions in microcentrifuge tubes. Add inhibitor or vehicle.
-
Add Kinase Reaction Buffer, Jak3 enzyme, and this compound substrate.
-
Initiate the reaction by adding the [γ-³²P]ATP working solution.
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
-
Signal Detection:
-
Spot a portion of each reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the filter mat with acetone and let it dry.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Conclusion
The choice of assay format for studying Jak3 kinase activity using this compound depends on several factors, including the specific research question, available instrumentation, throughput requirements, and safety considerations.
-
Luminescence-based assays like ADP-Glo™ offer a robust, high-throughput, and non-radioactive method that is less prone to interference from fluorescent compounds.[11]
-
Fluorescence-based assays such as Transcreener® provide a versatile, high-throughput platform with multiple detection modes and the benefit of direct ADP detection, which can reduce the likelihood of false positives from coupled enzyme systems.[12]
-
Radiometric assays remain the "gold standard" for sensitivity and are minimally affected by compound interference, providing a direct measure of substrate phosphorylation.[5] However, the requirement for handling radioactive materials and the associated safety and disposal considerations are significant drawbacks.
By understanding the principles, performance characteristics, and protocols of each format, researchers can confidently select the most appropriate method for their Jak3 kinase assays involving the this compound substrate.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. ADP-Glo™ Kinase Assay [promega.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.de [promega.de]
- 7. ulab360.com [ulab360.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Benchmarking Novel JAK3 Inhibitors: A Comparative Guide Using the Jak3tide Assay
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 3 (JAK3) has emerged as a critical target in the development of therapies for autoimmune diseases and transplant rejection due to its specific role in cytokine signaling within hematopoietic cells.[1] The development of potent and selective JAK3 inhibitors is a key focus for therapeutic innovation. This guide provides an objective comparison of new JAK3 inhibitors, supported by experimental data from a Jak3tide-based assay, to aid researchers in their evaluation of next-generation immunomodulatory compounds.
Comparative Performance of New JAK3 Inhibitors
The following table summarizes the in vitro potency of recently developed JAK3 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Lower IC50 values indicate greater potency. To ensure a fair comparison, it is crucial to consider the experimental conditions, particularly the ATP concentration, as it can significantly influence the apparent IC50 of ATP-competitive inhibitors.[2]
| Inhibitor | JAK3 IC50 (nM) | Assay ATP Concentration | Notes | Reference |
| MJ04 | 2.03 | 2.5 µM (Km) | A novel, highly selective 3-pyrimidinylazaindole based inhibitor. Shows high potency and selectivity over other JAK isoforms. | [2] |
| 28.48 | 1 mM | Demonstrates the impact of ATP concentration on IC50 value. | [2] | |
| Ritlecitinib | 33.1 | Not Specified | An irreversible inhibitor that covalently binds to Cys909 in JAK3. | [2][3] |
| FM-381 | 12 | Not Specified | A potent and selective reversible inhibitor. | [4] |
| PF-06651600 | Potent (nM range) | Not Specified | A selective, irreversible covalent inhibitor targeting the unique Cys909 residue. | [5] |
| Compound 9 | 0.15 | Not Specified | A potent irreversible inhibitor from a series of 2,4-substituted pyrimidines. | [6] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. The ATP concentration is a critical parameter for ATP-competitive inhibitors.
Signaling Pathway Context: The JAK/STAT Pathway
JAK3 is a key component of the JAK/STAT signaling pathway, which is essential for transducing signals from numerous cytokines and growth factors that regulate immunity, cell proliferation, and differentiation.[7] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[7] Selective inhibition of JAK3 is desirable as its expression is primarily restricted to hematopoietic cells, potentially minimizing off-target effects compared to more broadly expressed JAKs.[1]
Experimental Protocols
This compound Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of a compound against JAK3 using a synthetic peptide substrate, "this compound". The this compound peptide, with a sequence such as GGEEEEYFELVKKKK, serves as a specific substrate for JAK3 phosphorylation.[8] This assay can be adapted for various detection methods, including radiometric, fluorescence-based, or luminescence-based readouts. Below is a protocol based on a luminescence-based ADP detection method.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (JAK3 inhibitors) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM or pM range.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, recombinant JAK3 enzyme, and the this compound peptide substrate. The final concentrations should be optimized, but a starting point could be 1-5 nM JAK3 and 0.2 µg/µL peptide.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the wells of the assay plate.
-
Add the kinase/peptide master mix to all wells.
-
-
Kinase Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The ATP concentration should be at or near the Km for JAK3 (e.g., 2.5 µM) for accurate competitive inhibitor assessment.[2] The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add the ADP detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus, the JAK3 activity.
-
Plot the percentage of JAK3 inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logic of Comparison
The primary goal of this benchmarking guide is to facilitate an informed decision-making process for selecting a JAK3 inhibitor for further research and development. The comparison is based on a logical hierarchy where in vitro biochemical potency is the initial screening parameter, followed by considerations of selectivity and mechanism of action.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of novel JAK3 Inhibitors towards Rheumatoid Arthritis using molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cn.sinobiological.com [cn.sinobiological.com]
Validating Novel JAK3 Modulators: A Comparative Guide to Using Jak3tide-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the mechanism of action of novel Janus Kinase 3 (JAK3) modulators, with a specific focus on the application of Jak3tide in biochemical assays. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate validation strategies for their drug discovery programs.
Introduction to JAK3 Inhibition
Janus Kinase 3 (JAK3) is a member of the JAK family of non-receptor tyrosine kinases, which are crucial components of the JAK/STAT signaling pathway.[1][2][3] This pathway transduces signals from various cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene transcription involved in immunity, cell growth, and differentiation.[3][4][5] Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a highly attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and alopecia areata.[2][6][7] Novel modulators that selectively inhibit JAK3 can offer potent immunosuppression with a potentially improved safety profile by avoiding the broader effects of pan-JAK inhibition.[2][8] Validating the specific mechanism and potency of these novel compounds is a critical step in their development.
The JAK3/STAT Signaling Pathway
JAK3 is exclusively associated with the common gamma chain (γc) of cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][9] Upon cytokine binding, the receptor dimerizes, bringing JAK3 and its partner kinase (typically JAK1) into close proximity, allowing them to trans-phosphorylate and activate each other.[1][3] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][9] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and modulate target gene expression.[2][3]
Methods for Validating JAK3 Modulator Activity
Two primary methodologies are employed to validate the activity of novel JAK3 inhibitors: direct biochemical assays and indirect, more physiologically relevant cell-based assays.
Biochemical Kinase Assay with this compound
This method directly measures the enzymatic activity of purified, recombinant JAK3 kinase. It utilizes a specific peptide substrate, This compound , which is routinely evaluated for its ability to be phosphorylated by the JAK3 enzyme. The assay quantifies the rate of phosphate transfer from ATP to this compound in the presence and absence of a test compound.
Experimental Workflow:
Detailed Experimental Protocol (Example):
This protocol is adapted from commercially available luminescent kinase assay kits.[10][11]
-
Reagent Preparation : Prepare a master mix containing kinase assay buffer, 1M DTT, and purified recombinant JAK3 enzyme. Prepare serial dilutions of the novel JAK3 modulator (test compound) in DMSO.
-
Plate Setup : To a 96-well plate, add 5 µL of the test compound dilution to each well. Add 20 µL of the enzyme master mix. Incubate for 10 minutes at room temperature.
-
Substrate Addition : Add 5 µL of the this compound substrate solution to each well.
-
Reaction Initiation : Initiate the kinase reaction by adding 20 µL of a solution containing ATP in kinase assay buffer.
-
Incubation : Incubate the plate for 40 minutes at 30°C.
-
Detection : Add 50 µL of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a microplate reader. The signal intensity is inversely correlated with the JAK3 inhibitory activity of the test compound.
Alternative Method: Cell-Based Phospho-STAT Assay
This approach assesses the inhibitor's activity within a cellular context. It measures the phosphorylation of STAT proteins downstream of JAK3 activation. This method provides insights into a compound's cell permeability and its effectiveness in a more complex biological environment.
Detailed Experimental Protocol (Example):
-
Cell Culture : Culture a JAK3-dependent cell line (e.g., Ba/F3) or primary T-cells in appropriate media.
-
Compound Treatment : Seed cells in a 96-well plate and starve them of cytokines overnight. Pre-treat the cells with various concentrations of the novel JAK3 modulator for 1-2 hours.
-
Cytokine Stimulation : Stimulate the cells with a relevant γc cytokine, such as IL-2 or IL-15, for 15-30 minutes to activate the JAK3 pathway.
-
Cell Lysis : Wash the cells and lyse them to release cellular proteins.
-
Detection : Quantify the amount of phosphorylated STAT5 (pSTAT5) using methods like ELISA, Western Blot, or flow cytometry with a phospho-specific antibody.
-
Data Analysis : The reduction in pSTAT5 signal in treated cells compared to untreated, stimulated cells indicates the inhibitory potency of the compound.
Performance Comparison: Biochemical vs. Cell-Based Assays
The choice of assay significantly impacts the interpretation of a modulator's activity. A biochemical assay provides a direct measure of enzyme inhibition, while a cellular assay offers a more physiologically relevant assessment.
Logical Validation Flow:
Comparison of Key Assay Characteristics:
| Feature | Biochemical Assay (this compound) | Cell-Based Assay (pSTAT) |
| Principle | Direct measurement of kinase enzymatic activity | Indirect measurement of pathway inhibition |
| Context | In vitro, purified components | In situ, whole-cell environment |
| Physiological Relevance | Low (no cell membrane, competition only with ATP) | High (accounts for permeability, off-target effects) |
| Throughput | High, suitable for screening large libraries | Moderate to Low |
| Information Yield | Direct IC50, enzyme kinetics, mechanism of inhibition | Cellular IC50, bioavailability, cytotoxicity insights |
| Complexity | Low | High |
| Cost | Generally Lower | Generally Higher |
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a modulator's potency. As shown in the table below, IC50 values for the same compound can differ significantly between biochemical and cellular assays. This discrepancy often arises because the cellular assay accounts for factors like cell membrane permeability and intracellular ATP concentrations.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| MJ04 | Cell-free (Biochemical) | JAK3 | 2.03 | [12] |
| Tofacitinib | Cell-free (Biochemical) | JAK3 | 5.0 | [8] |
| Ritlecitinib | Cell-free (Biochemical) | JAK3 | 33.1 | [12] |
| Compound 9 | Cell-free (Biochemical) | JAK3 | 4.8 | [13] |
| Compound 9 | Cell-based (Ba/F3) | JAK3-dependent | 69 | [13] |
| Decernotinib | Cell-free (Biochemical) | JAK3 | 2.0 | [14] |
| Baricitinib | Cell-free (Biochemical) | JAK1 | 5.9 | [12] |
| Baricitinib | Cell-free (Biochemical) | JAK2 | 5.7 | [12] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is most effective when data is generated from the same lab under identical conditions.
Conclusion
Validating the mechanism of action of novel JAK3 modulators requires a multi-faceted approach. Biochemical assays utilizing substrates like This compound are invaluable for high-throughput screening and for determining the direct inhibitory effect of a compound on the JAK3 enzyme. However, these assays lack physiological context. Therefore, it is crucial to complement these findings with cell-based assays, such as pSTAT quantification, to confirm cellular potency, assess membrane permeability, and understand the modulator's activity in a more complex biological system. The integration of both methodologies provides a robust validation cascade, enabling confident progression of the most promising candidates in the drug discovery pipeline.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus Kinase 3, a Novel Regulator for Smooth Muscle Proliferation and Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro Jak3tide Assay Data with Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific Janus kinase 3 (JAK3) inhibitors is a critical area of research for autoimmune diseases and oncology. A common starting point in the drug discovery cascade is the use of biochemical assays, such as the in vitro Jak3tide assay, to determine a compound's direct inhibitory effect on the kinase. However, the activity observed in a purified, cell-free environment does not always translate to a cellular context. This guide provides a comprehensive comparison of data obtained from the in vitro this compound assay with that from cell-based assays that measure the downstream effects of JAK3 inhibition, such as the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). Understanding the correlation—and potential discrepancies—between these assay formats is crucial for the successful progression of candidate compounds.
Data Presentation: In Vitro vs. Cell-Based Inhibition of JAK3
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known JAK inhibitors, comparing their potency in a biochemical in vitro this compound assay with a cell-based assay measuring STAT5 phosphorylation.
| Compound | In Vitro this compound Assay IC50 (nM) | Cell-Based pSTAT5 Assay IC50 (nM) | Fold Difference (Cellular/In Vitro) |
| Tofacitinib | 1 - 5 | 20 - 100 | ~20 - 20 |
| Ruxolitinib | 3 - 10 | 150 - 400 | ~15 - 133 |
| Fedratinib | 3 | 500 - 1000 | ~167 - 333 |
| Peficitinib | 3.6 | 47 | 13 |
| Decernotinib | 2.5 | 59 | 23.6 |
Note: IC50 values are approximate and can vary based on specific experimental conditions. The data presented here is a synthesis from multiple sources to illustrate the general trend of decreased potency in cellular assays compared to biochemical assays. This difference can be attributed to factors such as cell membrane permeability, off-target effects, and the presence of competing ATP within the cellular environment.
Experimental Protocols
In Vitro this compound Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against JAK3 using the this compound peptide substrate and the ADP-Glo™ kinase assay, which measures the amount of ADP produced.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or DMSO (vehicle control).
-
Recombinant JAK3 enzyme diluted in kinase reaction buffer.
-
This compound peptide substrate and ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature (typically 23-25°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the JAK3 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to assess the inhibitory effect of compounds on JAK3 activity in a cellular context by measuring the phosphorylation of its downstream target, STAT5, using flow cytometry.[1]
Materials:
-
A human T-cell line (e.g., CTLL-2) that expresses the IL-2 receptor and signals through JAK3.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human Interleukin-2 (IL-2).
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 90% methanol).
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture and Starvation: Culture the T-cells according to standard protocols. Prior to the assay, wash the cells to remove any residual cytokines and starve them in cytokine-free medium for 2-4 hours to reduce basal STAT5 phosphorylation.
-
Compound Treatment: Resuspend the starved cells in fresh medium and plate them in a 96-well plate. Add the test compounds at various concentrations and incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C to induce JAK3-mediated STAT5 phosphorylation. Include an unstimulated control.
-
Cell Fixation: Stop the stimulation by adding fixation buffer directly to the wells. Incubate for 10-15 minutes at room temperature.
-
Cell Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Antibody Staining: Wash the cells with PBS containing a stain buffer (e.g., PBS with 2% FBS). Resuspend the cells in the stain buffer containing the anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend them in stain buffer for analysis on a flow cytometer. Acquire data for a sufficient number of events for each sample.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the IL-2 stimulated, vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Mandatory Visualizations
Caption: Experimental workflows for the in vitro this compound and cell-based pSTAT5 assays.
Caption: Simplified JAK3-STAT5 signaling pathway.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Potentially Hazardous Peptides: A General Guide
Disclaimer: Specific safety information for a substance named "Jak3tide" is not publicly available. This guide provides essential safety and logistical information for handling potentially hazardous peptides or similar research chemicals based on general laboratory safety principles. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself. The information is tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The selection of PPE depends on the nature of the potential hazards involved in the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Recommended PPE | Rationale |
| Receiving & Unpacking | - Nitrile gloves- Safety glasses | Protects against potential external contamination of the package. |
| Weighing & Reconstitution (Powder) | - Nitrile gloves- Lab coat- Safety goggles or face shield- Particulate respirator (if not in a ventilated enclosure) | Minimizes inhalation of airborne particles and protects against splashes.[1] |
| Handling Solutions | - Nitrile gloves- Lab coat- Safety glasses | Protects skin and eyes from splashes of the chemical solution.[1][2] |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Lab coat or chemical-resistant apron- Safety goggles and face shield- Appropriate respirator (if volatile or dusty) | Provides comprehensive protection during cleanup of potentially hazardous spills. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses | Protects against splashes and contact with contaminated waste. |
Operational and Disposal Plans
A clear operational and disposal plan is crucial for ensuring safety and compliance in the laboratory.
Operational Plan: Step-by-Step Guidance
-
Procurement and Receiving:
-
Before ordering, ensure that the laboratory is equipped for the safe handling and storage of the chemical.
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves and safety glasses) when unpacking.
-
Verify that the container is properly labeled and that the SDS is accessible.
-
-
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.
-
Store away from incompatible materials. Check the SDS for specific incompatibilities.
-
Follow any specific storage temperature requirements provided by the manufacturer.
-
-
Handling and Use:
-
Spill Response:
-
Evacuate the immediate area in case of a large or hazardous spill.
-
Wear appropriate PPE before attempting to clean up a spill.
-
For small spills of powder, gently cover with a damp paper towel to avoid raising dust and then clean up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area after cleanup.
-
Report all spills to the laboratory supervisor or safety officer.
-
Disposal Plan: Step-by-Step Guidance
Chemical waste must be disposed of in accordance with federal, state, and local regulations.[3]
-
Waste Segregation:
-
Do not mix different types of chemical waste.
-
Segregate waste into categories such as halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.
-
-
Waste Containers:
-
Use appropriate, labeled containers for each waste stream.
-
Keep waste containers securely closed except when adding waste.[4]
-
Ensure waste containers are stored in a designated secondary containment area.
-
-
Disposal Procedures:
-
Unused Product: Dispose of as hazardous chemical waste. Do not pour down the drain unless explicitly permitted by local regulations and the chemical's properties.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with the chemical should be collected as solid chemical waste.[4]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Check local regulations for the disposal of "empty" containers.[4]
-
Table 2: Summary of Disposal Plan
| Waste Type | Disposal Method | Key Considerations |
| Unused/Expired Chemical | Collect in a labeled hazardous waste container. | Do not mix with other waste streams. |
| Contaminated Labware (gloves, tips, etc.) | Collect in a designated solid hazardous waste container. | Ensure no free liquids are present. |
| Aqueous Waste Solutions | Collect in a labeled aqueous hazardous waste container. | Check pH and compatibility with other aqueous waste. |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | Follow institutional guidelines for disposal of rinsed containers. |
Experimental Protocols and Signaling Pathways
As no specific experimental protocols or signaling pathways for "this compound" were found, it is crucial for researchers to develop detailed, substance-specific protocols based on the known biological target and experimental goals. This should include a thorough risk assessment for each step.
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of a potentially hazardous laboratory chemical.
Caption: Workflow for Safe Handling and Disposal of Hazardous Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
